4-(Fmoc-amino)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAIDLUWFCXIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373303 | |
| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221352-86-9 | |
| Record name | Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221352-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 221352-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 4-(Fmoc-amino)piperidine hydrochloride
An In-Depth Technical Guide to 4-(Fmoc-amino)piperidine Hydrochloride for Researchers and Drug Development Professionals
Introduction
This compound is a versatile chemical compound extensively utilized in the fields of organic synthesis, medicinal chemistry, and drug discovery.[1] It serves as a crucial building block, particularly in the synthesis of peptide-based therapeutics. The defining feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino functionality of the piperidine ring. This group is stable under various reaction conditions but can be selectively removed under mild basic conditions, making it an ideal component for solid-phase peptide synthesis (SPPS).[1][2] Its application extends to enhancing the solubility and bioavailability of drug candidates, making it a valuable asset in pharmaceutical formulation.[1] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for laboratory use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 221352-86-9[1][3] |
| Molecular Formula | C₂₀H₂₂N₂O₂·HCl[1][3][4] |
| Molecular Weight | 358.87 g/mol [1][3] |
| Purity | ≥ 98% (HPLC)[1] |
| Appearance | White solid[1] |
| Storage Conditions | 0-8 °C[1] |
| MDL Number | MFCD01321024[1][3] |
| PubChem ID | 2756218[1] |
Key Applications
This compound is a valuable reagent in several areas of chemical and biomedical research.
-
Peptide Synthesis : Its primary application is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[1]
-
Drug Development : The piperidine scaffold is a common motif in many bioactive compounds and approved drugs.[5] Incorporating this moiety can enhance the pharmacological properties of drug candidates, such as their stability, bioavailability, and receptor binding affinity.[1][6]
-
Bioconjugation : This compound is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces. This is particularly useful in the development of targeted drug delivery systems.[1][2]
-
Neuroscience Research : It is used in the synthesis of novel compounds that can interact with neurotransmitter systems, aiding in the investigation of neurological pathways and the development of potential treatments for neurodegenerative diseases.[1][6]
-
Materials Science : The functionalized piperidine ring can be incorporated into polymers to create advanced materials with specific properties for various industrial applications.[1]
Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The following section details a standard protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase synthesis.
Resin Preparation and Swelling
-
Objective : To prepare the solid support for peptide synthesis.
-
Procedure :
Fmoc Deprotection
-
Objective : To remove the Fmoc protecting group from the N-terminus of the resin or the last coupled amino acid, exposing a free amine for the next coupling step.
-
Procedure :
-
Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[7][8][9]
-
Agitate the mixture for 3-5 minutes at room temperature and then drain the solution.[7][8]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.[7][8][9]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[7][8][9]
-
A Kaiser test can be performed to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).[9]
-
Coupling of this compound
-
Objective : To couple the this compound to the deprotected N-terminus of the growing peptide chain.
-
Procedure :
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling activator such as HOBt (3 equivalents) or OxymaPure® (3 equivalents) in a minimal amount of DMF.[7][9]
-
Add a coupling reagent such as DIC (3 equivalents) to the solution and allow it to pre-activate for 1-10 minutes.[7][9]
-
Add the activated solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.[7]
-
Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates a complete reaction).[7]
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and Dichloromethane (DCM).[9][10]
-
Final Cleavage and Deprotection
-
Objective : To cleave the synthesized peptide from the solid support and remove any remaining side-chain protecting groups.
-
Procedure :
-
After the final coupling and deprotection step, wash the peptide-resin with DCM and dry it under vacuum.[7]
-
Prepare a cleavage cocktail. A common cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5, v/v/v).[7] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[9]
-
Add the cleavage cocktail to the dry peptidyl-resin and agitate the mixture at room temperature for 2-3 hours.[7][8][9]
-
Filter the cleavage solution from the resin beads into a collection tube.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[7][8][9]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Safety and Handling
-
General Precautions : Handle in accordance with good industrial hygiene and safety practices.[11] Avoid contact with skin and eyes, and do not breathe dust, mist, vapors, or spray.[11][12] Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be readily accessible.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and eye/face protection (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[11] Respiratory protection is generally not required under normal use conditions with adequate ventilation.[12]
-
Fire Safety : This material is combustible.[11] In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus and full protective gear.[11] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[11][12]
-
Storage : Keep the container tightly closed and store in a dry, well-ventilated place at the recommended temperature of 0-8 °C.[1][12]
-
Disposal : Dispose of this chemical in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 221352-86-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. fishersci.com [fishersci.com]
- 12. peptide.com [peptide.com]
4-(Fmoc-amino)piperidine Hydrochloride: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 4-(Fmoc-amino)piperidine hydrochloride. This versatile building block is integral to the fields of peptide synthesis and medicinal chemistry, offering a unique scaffold for the design of novel therapeutics and research tools.
Core Chemical and Physical Properties
This compound is a white solid primarily utilized as a protected amino acid surrogate in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable linkage that can be selectively cleaved under basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain.[1][2] Its hydrochloride salt form enhances stability and handling.[2]
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₂N₂O₂·HCl | [2] |
| Molecular Weight | 358.87 g/mol | [2] |
| CAS Number | 221352-86-9 | [2] |
| Appearance | White solid | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Melting Point | >121 °C (decomposes) (for the related compound (Fmoc-4-aminomethyl)piperidine hydrochloride) | [1] |
| Storage Conditions | 0-8 °C | [2] |
Application in Solid-Phase Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS).[2] This methodology allows for the efficient and controlled synthesis of peptides on a solid support. The workflow involves the iterative deprotection of the Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.
Experimental Protocols
The following sections detail the essential experimental procedures for the use of this compound in SPPS.
1. Fmoc Deprotection
The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction. This is typically achieved by treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
Protocol for Fmoc Deprotection:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Use approximately 10 mL of the solution per gram of resin.
-
Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection (Optional but Recommended): Repeat steps 2-4 to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.
2. Coupling of this compound
The coupling of this compound to the deprotected N-terminus of the growing peptide chain requires the activation of its carboxylic acid moiety. As the compound is a hydrochloride salt, in situ neutralization is necessary to liberate the free amine for the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[3]
Protocol for Coupling using HBTU/DIPEA:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF as described in the deprotection protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Neutralization and Activation: Add DIPEA (typically 2 equivalents relative to the amino acid) to the activation mixture. The solution should be gently agitated for 1-2 minutes to allow for pre-activation.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring of Coupling Completion: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound in SPPS.
References
An In-depth Guide to the Synthesis of the 4-(Fmoc-amino)piperidine Hydrochloride Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(Fmoc-amino)piperidine hydrochloride building block is a crucial reagent in modern medicinal chemistry and peptide science. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the 4-amino position of the piperidine scaffold allows for its selective deprotection under mild basic conditions. This feature makes it an invaluable tool in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures. The piperidine moiety itself is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, reaction parameters, and a discussion of its applications.
Synthesis Overview
The synthesis of this compound is typically achieved through the N-acylation of a suitable 4-aminopiperidine precursor with an Fmoc-donating reagent. A common and effective strategy involves the reaction of 4-aminopiperidine dihydrochloride with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The base is essential to neutralize the hydrochloric acid liberated during the reaction and to deprotonate the ammonium salt of the starting material, thereby enabling the nucleophilic attack of the primary amine on the Fmoc-Cl.
Synthesis Pathway
The logical workflow for the synthesis is outlined below. It begins with the dissolution of the starting material, 4-aminopiperidine dihydrochloride, followed by the addition of a base to liberate the free amine. The subsequent reaction with Fmoc-Cl introduces the protecting group, and the process concludes with the isolation and purification of the final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-Aminopiperidine dihydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopiperidine dihydrochloride (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in deionized water.
-
Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in dioxane. Add this solution dropwise to the vigorously stirred aqueous solution of 4-aminopiperidine dihydrochloride and sodium bicarbonate at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash them with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude product.
-
Purification: Triturate the crude residue with diethyl ether to induce precipitation of the product. Collect the resulting white solid by vacuum filtration.
-
Drying: Dry the purified solid under vacuum to yield this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Aminopiperidine dihydrochloride |
| Reagent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Base | Sodium Bicarbonate (NaHCO₃) |
| Solvent System | Dioxane/Water |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₀H₂₂N₂O₂·HCl |
| Molecular Weight | 358.87 g/mol |
| CAS Number | 221352-86-9 |
Applications in Research and Development
The this compound building block is extensively used in several areas of drug discovery and chemical biology.
-
Peptide Synthesis: It serves as a key component in the synthesis of peptidomimetics and constrained peptides. The piperidine scaffold can induce specific secondary structures, such as β-turns, which are important for biological activity.
-
Scaffold for Drug Discovery: The piperidine ring is a common motif in many bioactive molecules. This building block allows for the facile introduction of a protected amine on a piperidine core, which can be further functionalized to generate libraries of compounds for high-throughput screening.
-
Linker Chemistry: The amino group, after deprotection, can be used to attach this scaffold to other molecules, making it a useful linker in the development of probes, conjugates, and targeted drug delivery systems.
The relationship between the synthesis of this building block and its application in solid-phase peptide synthesis is illustrated in the diagram below.
Caption: Application of the building block in SPPS.
Conclusion
The synthesis of this compound is a straightforward yet critical process for obtaining a versatile building block for drug discovery and peptide research. The protocol described herein provides a reliable method for its preparation in high yield and purity. The strategic use of the Fmoc protecting group, combined with the favorable properties of the piperidine scaffold, ensures the continued importance of this compound in the development of novel therapeutics and chemical probes.
Technical Guide: Properties of 4-(Fmoc-amino)piperidine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 4-(Fmoc-amino)piperidine hydrochloride, a key reagent in synthetic and medicinal chemistry.
Core Chemical Properties
This compound is a piperidine derivative containing a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure makes it a valuable building block in peptide synthesis and the development of novel pharmaceuticals.[1] The Fmoc group allows for selective deprotection, which is crucial for synthesizing complex peptides with high purity.[1] Its hydrochloride form typically enhances solubility in various solvents.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | References |
| Molecular Weight | 358.87 g/mol | [1][2] |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ | [2] |
| CAS Number | 221352-86-9 | [1][2] |
| Appearance | White solid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Applications and Experimental Context
While detailed experimental protocols are specific to individual research objectives, the primary applications of this compound provide a context for its use.
-
Solid-Phase Peptide Synthesis (SPPS): The most common application is as a building block in SPPS. The Fmoc group protects the piperidine's amino group, allowing for the sequential addition of amino acids to a growing peptide chain. The workflow involves coupling the free carboxyl group of an amino acid to the deprotected amine of the previous residue, followed by deprotection of the newly added residue's N-terminus.
-
Drug Discovery: It serves as a scaffold or intermediate in the synthesis of small molecules for drug development.[1] Its piperidine core is a common motif in many bioactive compounds, and the Fmoc-protected amine provides a handle for further chemical modification.[1]
-
Bioconjugation: The compound can be used in bioconjugation, facilitating the linkage of molecules to develop systems like targeted drug delivery.[1]
Logical Workflow: Use in Peptide Synthesis
The following diagram illustrates the logical steps of incorporating an Fmoc-protected building block, such as 4-(Fmoc-amino)piperidine, into a solid-phase peptide synthesis workflow.
References
The Strategic Role of 4-(Fmoc-amino)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 4-(Fmoc-amino)piperidine hydrochloride has emerged as a critical component, particularly in the construction of complex molecules targeting a range of diseases. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of a potent CCR5 antagonist, Vicriviroc, and outlines the fundamental experimental protocols and signaling pathways relevant to its use.
Core Chemical Properties and Applications
This compound is a white solid chemical compound valued in organic and medicinal chemistry.[1] Its key feature is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino functionality of the piperidine ring. This protective group is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, a property that is extensively exploited in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures.[1]
The piperidine scaffold itself is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing their pharmacokinetic profiles.[2] The primary applications of this compound lie in peptide synthesis and as a foundational building block in the development of novel pharmaceuticals.[1]
Quantitative Data Summary
The utility of this compound and its derivatives is underscored by the quantitative outcomes of their synthetic applications. The following tables summarize key data related to the synthesis and activity of the CCR5 antagonist Vicriviroc, a prominent example of a therapeutic candidate synthesized using a 4-aminopiperidine core structure.
| Compound | Parameter | Value | Assay |
| Vicriviroc (SCH-D) | EC50 | 0.04 nM - 2.3 nM | Antiviral activity against various HIV-1 isolates[3] |
| Vicriviroc (SCH-D) | IC50 | < 1 nM | Inhibition of MIP-1α induced chemotaxis[3] |
| SCH-C | EC90 | > 1 µM | Antiviral activity against Clade G Russian isolate RU570[3] |
| Pharmacokinetic Parameter | Species | Dose | Value |
| Oral Bioavailability | Rat | 10 mg/kg | 15% (for a piperidine-4-carboxamide derivative)[4] |
| Plasma Half-life | Human | Not Specified | 28 - 33 hours[5] |
Case Study: Synthesis of the CCR5 Antagonist Vicriviroc (SCH-D)
Vicriviroc (SCH-D) is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells.[6][7] The synthesis of Vicriviroc and its analogs showcases the strategic implementation of a 4-substituted-4-aminopiperidine building block to construct the key piperazino-piperidine core of the molecule.[8]
A forward-synthesis approach has been developed for the efficient construction of Vicriviroc.[8] This convergent synthesis relies on the initial preparation of a 4-substituted-4-aminopiperidine derivative, which is then coupled with a chiral piperazine component. While the exact, detailed industrial synthesis protocols are proprietary, the general synthetic strategy highlights the importance of the aminopiperidine scaffold.
Conceptual Synthetic Workflow for a Piperazino-piperidine Core:
Experimental Protocols
The following are generalized protocols relevant to the use of this compound in synthesis.
Protocol 1: Fmoc Deprotection of this compound
This procedure outlines the removal of the Fmoc protecting group to liberate the free amine for subsequent reactions.
Materials:
-
This compound
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve or suspend the this compound in DMF in a reaction vessel.
-
Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound substrate in SPPS, and similar molar excess is used in solution-phase synthesis.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes.
-
Upon completion, the reaction mixture is worked up to remove piperidine and the dibenzofulvene-piperidine adduct. In SPPS, this is achieved by washing the resin extensively with DMF. In solution-phase synthesis, an aqueous workup and extraction are typically employed.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single cycle of amino acid addition in Fmoc-based SPPS, where a 4-(amino)piperidine moiety could be incorporated.
Materials:
-
Fmoc-protected amino acid (or this compound for incorporation)
-
Solid support (e.g., Rink Amide resin) with a growing peptide chain
-
20% (v/v) piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
DMF, Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (or this compound) with coupling reagents and a base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress can be monitored using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the cycle for the addition of the next amino acid.
Signaling Pathways in Relevant Therapeutic Areas
The therapeutic targets of drugs synthesized using piperidine-based building blocks are often G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways of these receptors is crucial for drug development.
CCR5 Signaling Pathway in HIV-1 Entry
Vicriviroc targets the CCR5 receptor, thereby inhibiting the entry of HIV-1 into immune cells. The binding of the viral envelope protein gp120 to the CD4 receptor on the host cell triggers a conformational change that allows it to bind to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry. CCR5 antagonists like Vicriviroc allosterically bind to CCR5, preventing the gp120 interaction and blocking this critical step in the viral lifecycle.[6][7]
CXCR4 Signaling Pathway in Cancer
The CXCR4 receptor and its ligand CXCL12 play a significant role in cancer progression, including tumor growth, metastasis, and angiogenesis. The piperidine scaffold is also found in antagonists of CXCR4. Upon CXCL12 binding, CXCR4 activates several downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its strategic use, enabled by the reliable chemistry of the Fmoc protecting group and the favorable properties of the piperidine scaffold, facilitates the synthesis of complex and potent therapeutic agents. The successful development of the CCR5 antagonist Vicriviroc serves as a compelling case study, demonstrating the power of this chemical tool in addressing significant medical needs. As drug discovery continues to evolve, the demand for such well-defined and adaptable building blocks will undoubtedly grow, solidifying the importance of this compound in the synthetic chemist's arsenal.
References
- 1. archive.mcpherson.edu [archive.mcpherson.edu]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vicriviroc - Wikipedia [en.wikipedia.org]
- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Fmoc protected piperidines
An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Protected Piperidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-9-fluorenylmethoxycarbonyl (Fmoc) protected piperidines. These compounds are critical building blocks in modern organic synthesis, particularly in the realms of solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. Piperidine moieties are prevalent in numerous clinically significant drugs, and the Fmoc protecting group offers a robust strategy for their incorporation into complex molecules.[1][2]
Introduction to Fmoc-Protected Piperidines
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in organic synthesis.[3] Its stability towards acidic conditions and its facile removal with mild bases, most commonly piperidine, make it an integral component of orthogonal protection strategies in peptide synthesis.[3][4] When attached to a piperidine ring, the Fmoc group allows for the controlled and sequential assembly of peptide chains or other complex molecular architectures.[5][6] The piperidine scaffold itself is a key pharmacophore, and its derivatives are found in a wide array of pharmaceuticals, including antivirals, antibiotics, and central nervous system medications.[1][2]
Physical Properties
The physical properties of Fmoc-protected piperidines are crucial for their handling, storage, and application in synthesis. These properties can vary significantly based on the specific substitutions on the piperidine ring.
Table 1: Physical Properties of Selected Fmoc-Protected Piperidines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Fmoc-4-aminopiperidine hydrochloride | 811841-89-1 | C₂₀H₂₃ClN₂O₂ | 358.87 | 172-184 | White powder |
| 1-Fmoc-4-piperidone | 204376-55-6 | C₂₀H₁₉NO₃ | 321.37 | Not available | Solid |
| N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid | 183673-66-7 | C₂₆H₃₀N₂O₆ | 466.53 | Not available | Powder |
| (S)-N-Fmoc-piperidine-2-carboxylic acid | 86069-86-5 | C₂₁H₂₁NO₄ | 351.40 | 153-158 | Powder |
| Fmoc-4-phenylpiperidine-4-carboxylic acid | 215190-19-5 | C₂₇H₂₅NO₄ | 427.51 | Not available | White powder |
| 4-N-Fmoc-aminopiperidine hydrochloride | 221352-86-9 | C₂₀H₂₂N₂O₂·HCl | 358.87 | Not available | White solid |
| Fmoc-4-amino-1-carboxymethyl-piperidine | 221352-82-5 | C₂₂H₂₄N₂O₄ | 380.44 | Not available | Not available |
Note: Data sourced from various chemical suppliers and databases.[5][7][8][9] "Not available" indicates that the data was not readily found in the searched literature.
Solubility
The solubility of Fmoc-protected amino acids, including piperidine derivatives, is a critical parameter for efficient coupling reactions in peptide synthesis.[10] Generally, these compounds exhibit good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[10][11] The bulky, hydrophobic Fmoc group, however, limits their solubility in aqueous solutions.[10]
Table 2: General Solubility of Fmoc-Protected Piperidines
| Solvent | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good | The most common solvent for Fmoc-SPPS.[11][12] |
| N-Methylpyrrolidone (NMP) | Good | An alternative to DMF, sometimes used for difficult sequences.[11] |
| Dichloromethane (DCM) | Moderate | Can be used, but deprotection is slower than in polar aprotic solvents.[11] |
| Tetrahydrofuran (THF) | Moderate | Less commonly used. |
| Water | Sparingly Soluble | The hydrophobicity of the Fmoc group restricts solubility.[10] |
Chemical Properties
The chemical behavior of Fmoc-protected piperidines is dominated by the lability of the Fmoc group to basic conditions.
Fmoc Group Stability and Deprotection
The Fmoc group is stable to acidic reagents, such as the trifluoroacetic acid (TFA) used for the cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups.[4][13] This orthogonality is the cornerstone of Fmoc-based SPPS.
The removal of the Fmoc group, known as deprotection, is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in DMF.[3][11][12] The reaction proceeds via a β-elimination mechanism.
Mechanism of Fmoc Deprotection:
-
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[12]
-
β-Elimination: This leads to a β-elimination reaction, resulting in the formation of a dibenzofulvene (DBF) intermediate and the liberation of the free amine on the piperidine ring.[12]
-
DBF Scavenging: The excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[12] This prevents DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.
The formation of the dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction.[12]
The rate of Fmoc deprotection is influenced by the base used and the solvent. Primary and secondary amines like piperidine and morpholine lead to very rapid deprotection, often on the scale of seconds to minutes.[14][15] Tertiary amines are significantly slower.[14] The reaction is also faster in polar solvents like DMF compared to less polar solvents like DCM.[11]
Experimental Protocols
General Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF for washing
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[12]
-
Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[12]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.[12]
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat steps 2-4 to ensure complete removal of the Fmoc group.[12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12] The resin is now ready for the next coupling step.
Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
20% (v/v) piperidine in DMF (for blank)
-
Collected filtrate from the deprotection step
Procedure:
-
Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[12]
-
Use the 20% piperidine in DMF solution as a blank to zero the instrument.[12]
-
During the deprotection step, collect the filtrate flowing from the reaction vessel.[12]
-
Measure the absorbance of the collected filtrate. A stable, high absorbance indicates the release of the Fmoc group. This method can also be used to quantify the loading of the first amino acid on the resin.[12]
Analysis by High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a powerful tool for assessing the completeness of the deprotection reaction and the purity of the final peptide.
Procedure:
-
A small sample of the resin is taken after the deprotection and washing steps.
-
The peptide is cleaved from the resin sample.
-
The cleaved peptide is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
The sample is injected into an RP-HPLC system, typically with a C18 column.
-
A gradient of a suitable mobile phase (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) is used for elution.[12]
-
The chromatogram is monitored at 214 nm or 280 nm. Incomplete deprotection will result in a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the deprotected peptide.[12]
Applications in Research and Drug Development
Fmoc-protected piperidines are invaluable tools in medicinal chemistry and drug discovery.
-
Peptide Synthesis: They serve as essential building blocks for incorporating the piperidine motif into peptide sequences.[5][7] This can enhance the pharmacological properties of the resulting peptides, such as stability and bioavailability.[9]
-
Drug Development: These compounds are crucial intermediates in the synthesis of small molecule drugs. The piperidine ring is a common feature in drugs targeting a wide range of diseases, and the Fmoc group facilitates its strategic introduction during synthesis.[5][7]
Conclusion
Fmoc-protected piperidines are a versatile and essential class of compounds for chemists in both academic and industrial settings. A thorough understanding of their physical properties, such as solubility, and their chemical characteristics, particularly the kinetics and mechanism of Fmoc deprotection, is paramount for their successful application in the synthesis of complex peptides and pharmaceutical agents. The protocols and data presented in this guide offer a foundational resource for researchers working with these important synthetic intermediates.
References
- 1. Buy 1-Fmoc-4-piperidone | 204376-55-6 [smolecule.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Boc-4-(Fmoc-氨基)哌啶-4-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. researchgate.net [researchgate.net]
- 15. total-synthesis.com [total-synthesis.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-(Fmoc-amino)piperidine Derivatives in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-natural amino acids and cyclic scaffolds into peptides is a powerful strategy in modern drug discovery and chemical biology. These modifications can impart desirable properties such as increased metabolic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles. One such valuable building block is the 4-aminopiperidine moiety. When integrated into a peptide sequence, the rigid piperidine ring acts as a conformational constraint, guiding the peptide into a specific three-dimensional structure. This pre-organization can lead to a higher affinity for biological targets by reducing the entropic penalty of binding.
This document provides detailed application notes and protocols for the use of Fmoc-protected 4-aminopiperidine derivatives in solid-phase peptide synthesis (SPPS). Specifically, it focuses on the incorporation of building blocks like 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid , a commercially available derivative that introduces the 4-aminopiperidine scaffold as a modified amino acid residue.
Core Applications of Incorporating 4-Aminopiperidine Moieties:
-
Conformational Rigidity: The piperidine ring restricts the flexibility of the peptide backbone, which can help to stabilize secondary structures such as β-turns and helices.[1]
-
Enhanced Proteolytic Stability: The non-natural structure of the piperidine-containing residue can confer resistance to degradation by proteases, prolonging the half-life of the peptide in biological systems.[1]
-
Improved Water Solubility: The presence of the piperidine nitrogen can enhance the aqueous solubility of the resulting peptide.[1]
-
Scaffold for Peptidomimetics: The piperidine ring is a common motif in many biologically active compounds and can serve as a scaffold for the design of novel peptidomimetics targeting a wide range of receptors and enzymes.
-
Modulation of Biological Activity: By altering the peptide's conformation, the 4-aminopiperidine moiety can fine-tune its binding affinity and functional activity at its biological target.
Data Presentation
The successful incorporation of 4-(Fmoc-amino)piperidine derivatives into a peptide sequence relies on efficient coupling and deprotection steps. The following tables summarize typical quantitative data for these processes in Fmoc-SPPS.
Table 1: Typical Coupling Conditions and Efficiency for Piperidine-Based Amino Acids
| Coupling Reagent | Activator Base | Solvent | Reaction Time (min) | Typical Coupling Efficiency (%) |
| HBTU/HOBt | DIPEA | DMF | 60 - 120 | > 98% |
| HATU/HOAt | DIPEA/Collidine | DMF | 30 - 90 | > 99% |
| DIC/Oxyma | - | DMF | 60 - 180 | > 97% |
Note: Coupling efficiency can be sequence-dependent and may require optimization. Monitoring the reaction with a qualitative test like the Kaiser test is recommended.
Table 2: Standard Fmoc Deprotection Conditions
| Deprotection Reagent | Solvent | Reaction Time (min) | Number of Treatments | Typical Deprotection Efficiency (%) |
| 20% Piperidine | DMF | 5 + 15 | 2 | > 99.5% |
| 20% 4-Methylpiperidine | DMF | 5 + 15 | 2 | > 99.5% |
| 2% DBU, 2% Piperidine | DMF | 3 + 3 | 2 | > 99% (for difficult sequences) |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating a 4-(Fmoc-amino)piperidine derivative using standard Fmoc/tBu chemistry. The primary example used is 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid .
Materials and Reagents
| Reagent | Purpose |
| Rink Amide Resin | Solid support for C-terminally amidated peptides |
| Fmoc-protected amino acids | Standard building blocks |
| 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid | Piperidine-containing building block |
| N,N-Dimethylformamide (DMF) | Main solvent |
| Dichloromethane (DCM) | Washing solvent |
| Piperidine | Fmoc deprotection |
| HBTU, HOBt, HATU, HOAt, DIC, Oxyma | Coupling reagents |
| N,N-Diisopropylethylamine (DIPEA) | Activator base |
| Trifluoroacetic acid (TFA) | Cleavage from resin |
| Triisopropylsilane (TIS) | Scavenger |
| Water | Scavenger |
| Diethyl ether (cold) | Peptide precipitation |
Protocol 1: Standard SPPS Cycle for a Generic Fmoc-Amino Acid
This protocol outlines a single cycle of deprotection and coupling for a standard Fmoc-amino acid.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with a 20% solution of piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and an activator base (e.g., DIPEA) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, is desired).
-
If the coupling is incomplete, the coupling step can be repeated with fresh reagents.
-
After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Protocol 2: Incorporation of 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic Acid
This protocol details the specific steps for coupling the piperidine-containing building block.
-
Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, step 2.
-
Coupling of the Piperidine Building Block:
-
In a separate vessel, dissolve 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid (2-3 equivalents), HATU (1.9 equivalents), and HOAt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution to activate the carboxylic acid.
-
Immediately add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of this building block, a longer coupling time may be necessary.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to ensure complete coupling.
-
If the test is positive, consider a second coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 3: Deprotection of the Fmoc Group from the Incorporated Piperidine Residue
-
Follow the standard Fmoc deprotection procedure as outlined in Protocol 1, step 2, to remove the Fmoc group from the 4-amino position of the newly incorporated piperidine residue. This will expose the primary amine for the subsequent coupling of the next amino acid in the sequence.
Protocol 4: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Boc group on the piperidine nitrogen.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Logic of Incorporating a Constrained Building Block
Caption: Logic for enhancing peptide properties via 4-aminopiperidine incorporation.
Conceptual Receptor-Ligand Interaction
Caption: Constrained peptides may exhibit enhanced binding affinity to biological targets.
References
Protocol for the Incorporation of 4-(Fmoc-amino)piperidine Hydrochloride into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of the non-canonical amino acid analogue, 4-(Fmoc-amino)piperidine hydrochloride, into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). This building block allows for the introduction of a conformationally constrained, basic moiety into peptides, which can be of significant interest in drug design and development for modulating properties such as receptor affinity, selectivity, and pharmacokinetic profiles.
Introduction
The incorporation of non-standard amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced biological activity and stability. 4-(Fmoc-amino)piperidine offers a unique scaffold, presenting a secondary amine for peptide bond formation within the piperidine ring and a primary amine on the ring that can be further functionalized after deprotection of the Fmoc group. The hydrochloride salt form requires careful handling during the coupling step to ensure efficient reaction.
This document outlines the necessary steps, reagents, and considerations for the successful integration of this building block into a peptide sequence.
Materials and Reagents
-
Resin: Appropriate for the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal carboxylic acids).
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Building Block: this compound.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
-
Bases:
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The incorporation of this compound follows the general workflow of Fmoc-SPPS. The standard cycle of deprotection and coupling is repeated for each amino acid in the sequence.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Coupling this compound
The key challenge in coupling this compound is the presence of the hydrochloride salt on the secondary amine of the piperidine ring, which must be neutralized for the coupling reaction to proceed.
Procedure:
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
-
Activation of 4-(Fmoc-amino)piperidine:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add a coupling reagent such as HATU or HBTU (2-4 equivalents).
-
Crucially, add DIEA (4-8 equivalents) to both neutralize the hydrochloride salt and facilitate the coupling reaction. The amount of DIEA is critical and may require optimization.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the pre-activated solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. The coupling of secondary amines is generally slower than that of primary amines.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the piperidine, so a subsequent test after the next deprotection and coupling is more informative of the overall success.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
Deprotection of the Piperidine Side-Chain Fmoc Group
The Fmoc group on the 4-amino position of the piperidine ring is labile to the same conditions as the N-terminal α-amino Fmoc group.
Standard Deprotection:
-
The side-chain Fmoc group will be removed during the standard deprotection step of the subsequent amino acid coupling cycle (i.e., treatment with 20% piperidine in DMF).
Orthogonal Strategy (if required):
-
If selective deprotection of the piperidine's amino group is desired at a later stage, an orthogonal protecting group (e.g., Boc, Dde) would need to be used on the 4-amino position of the piperidine building block instead of Fmoc. This would require a custom synthesis of the building block.
Caption: Workflow for incorporating this compound.
Quantitative Data and Expected Outcomes
Quantitative data for the incorporation of this compound is not extensively reported in the literature, and yields can be sequence-dependent. However, based on the coupling of other secondary amines, the following can be expected:
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | 70-95% | Lower than for standard primary amino acids. May require double coupling or extended reaction times. |
| Purity of Crude Peptide | Moderate to High | Dependent on the efficiency of the coupling and the absence of side reactions. |
| Overall Yield | Lower than standard peptides | The additional complexity of the building block can lead to a reduction in the overall yield. |
Potential Side Reactions and Troubleshooting
-
Incomplete Coupling: Due to the steric hindrance of the secondary amine, incomplete coupling is the most likely side reaction.
-
Solution: Use a more potent coupling reagent like HATU, increase the equivalents of the building block and coupling reagents, extend the reaction time, or perform a double coupling.
-
-
Diketopiperazine Formation: If the 4-(Fmoc-amino)piperidine is being coupled to the second amino acid on the resin, there is a risk of diketopiperazine formation, leading to cleavage of the dipeptide from the resin.
-
Solution: Use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) or couple a dipeptide as the first unit.
-
-
Aggregation: The introduction of the piperidine ring may promote peptide aggregation in some sequences.
-
Solution: Use solvents known to disrupt aggregation (e.g., N-methylpyrrolidone (NMP) instead of DMF), or incorporate backbone-protecting groups.
-
Caption: Decision-making for incomplete coupling.
Conclusion
The incorporation of this compound into peptides is a feasible but challenging modification that requires careful optimization of the coupling conditions. The key considerations are the effective neutralization of the hydrochloride salt and overcoming the reduced reactivity of the secondary amine. By employing potent coupling reagents, extended reaction times, and careful monitoring, this valuable building block can be successfully integrated into novel peptide structures for therapeutic and research applications.
Application Notes and Protocols for 4-(Fmoc-amino)piperidine hydrochloride as a Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Fmoc-amino)piperidine hydrochloride is a versatile heterobifunctional linker building block used in bioconjugation and medicinal chemistry. Its structure, featuring a piperidine scaffold, provides a degree of conformational rigidity that can be advantageous in the design of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine allows for selective deprotection under mild basic conditions, enabling a sequential and controlled conjugation strategy. This document provides detailed application notes and experimental protocols for the use of this compound as a linker in bioconjugation workflows.
Key Properties and Applications
The unique structural features of this compound offer several advantages in the synthesis of bioconjugates:
-
Controlled Reactivity: The Fmoc-protected amine allows for selective reaction at other sites of a molecule before its removal, enabling multi-step synthetic strategies.
-
Conformational Rigidity: The piperidine ring introduces a level of rigidity to the linker, which can be crucial for optimizing the spatial orientation of conjugated molecules, potentially enhancing their biological activity.[1]
-
Improved Physicochemical Properties: Incorporation of the piperidine moiety can enhance the metabolic stability and solubility of the resulting bioconjugate.[2]
-
Versatile Building Block: It serves as a foundational component in the synthesis of more complex linker structures for ADCs and PROTACs.[3][4]
Application 1: Synthesis of a Bifunctional Linker for Antibody-Drug Conjugates (ADCs)
In this application, this compound is used as a core scaffold to build a bifunctional linker. The deprotected primary amine can be coupled to a payload (e.g., a cytotoxic drug), while the piperidine nitrogen can be functionalized for attachment to a monoclonal antibody.
Experimental Workflow
The overall workflow involves the deprotection of the Fmoc group, followed by coupling to a payload, and subsequent functionalization for antibody conjugation.
Protocols
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group to yield the free primary amine.
Materials:
-
This compound
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes. The progress of the deprotection can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminopiperidine.
Protocol 2: Coupling of Deprotected Linker to a Carboxyl-Containing Payload
This protocol outlines the amide bond formation between the deprotected 4-aminopiperidine and a payload molecule with a carboxylic acid functionality using EDC/NHS chemistry.
Materials:
-
4-aminopiperidine (from Protocol 1)
-
Carboxyl-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxyl-containing payload (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 1 hour at room temperature to activate the carboxylic acid, forming an NHS ester.[5]
-
In a separate flask, dissolve 4-aminopiperidine (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Add the 4-aminopiperidine solution to the activated payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the linker-payload conjugate can be purified by column chromatography or preparative HPLC.
Quantitative Data Summary
The following table summarizes hypothetical data for the synthesis and characterization of a bifunctional linker and its subsequent conjugation to a model antibody (e.g., Trastuzumab).
| Parameter | Value | Method of Analysis |
| Fmoc Deprotection | ||
| Yield of 4-aminopiperidine | >95% | Gravimetric analysis after purification |
| Purity of 4-aminopiperidine | >98% | LC-MS |
| Payload Coupling | ||
| Yield of Linker-Payload | 75-85% | Gravimetric analysis after purification |
| Purity of Linker-Payload | >95% | RP-HPLC |
| Antibody Conjugation | ||
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | Hydrophobic Interaction Chromatography (HIC)-HPLC |
| Monomer Purity of ADC | >95% | Size-Exclusion Chromatography (SEC)-HPLC |
| Aggregates in ADC | <5% | SEC-HPLC |
| Free Drug in Final ADC | <1% | RP-HPLC |
Application 2: Fluorescent Labeling of a Protein
In this application, the deprotected 4-aminopiperidine linker is first functionalized with a fluorescent dye containing an NHS ester, and the resulting conjugate is then used to label a protein of interest.
Experimental Workflow
Protocols
Protocol 3: Coupling of Deprotected Linker to an NHS-Ester Fluorescent Dye
This protocol describes the reaction between the primary amine of the deprotected linker and an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.
Materials:
-
4-aminopiperidine (from Protocol 1)
-
NHS-ester of fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous DMF or DMSO
-
DIPEA
-
Reaction vial
Procedure:
-
Dissolve the NHS-ester of the fluorescent dye (1 equivalent) in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
In a separate vial, dissolve 4-aminopiperidine (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Slowly add the 4-aminopiperidine solution to the dye solution while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The resulting linker-dye conjugate can be purified by preparative HPLC.
Protocol 4: Characterization of Bioconjugates
The successful synthesis of the bioconjugate should be confirmed using appropriate analytical techniques.
SDS-PAGE Analysis:
-
Prepare samples of the unconjugated antibody/protein and the final conjugate.
-
For ADCs, samples can be run under both reducing (to separate heavy and light chains) and non-reducing conditions.[6]
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Successful conjugation will result in a shift in the molecular weight of the protein bands corresponding to the addition of the linker-payload.[7]
HPLC Analysis:
-
SEC-HPLC: To determine the extent of aggregation and fragmentation. The mobile phase is typically a phosphate buffer (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 7.0).[8]
-
RP-HPLC: To determine the purity of the conjugate and quantify the amount of free drug. A C4 or C8 column is often used with a gradient of acetonitrile and water containing 0.1% TFA.
-
HIC-HPLC: To determine the drug-to-antibody ratio (DAR). This technique separates species based on hydrophobicity under non-denaturing conditions.
Hypothetical Signaling Pathway Inhibition by an ADC
ADCs often target cell surface receptors that are overexpressed in cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The following diagram illustrates a hypothetical scenario where an ADC, constructed using the 4-aminopiperidine linker, targets a receptor tyrosine kinase (RTK) and inhibits downstream signaling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of custom linkers in bioconjugation. The ability to selectively deprotect the primary amine allows for a modular approach to constructing complex bioconjugates. The protocols and data presented here provide a framework for researchers to incorporate this linker into their workflows for developing novel ADCs, fluorescently labeled proteins, and other advanced biomolecules. Optimization of reaction conditions for specific payloads and biomolecules is recommended to achieve the desired conjugation efficiency and product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aboligo.com [aboligo.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc Deprotection of 4-Aminopiperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex amine-containing molecules for drug discovery. Its popularity stems from its stability to a wide range of reagents and its lability under mild basic conditions, allowing for an orthogonal protection strategy. The most common method for Fmoc removal is treatment with a solution of a secondary amine, typically piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). This process proceeds through a β-elimination mechanism, yielding the free amine, dibenzofulvene (DBF), and carbon dioxide. The excess piperidine also acts as a scavenger for the electrophilic DBF byproduct, preventing its reaction with the newly liberated amine.
4-Aminopiperidine derivatives are important scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds. The selective deprotection of Fmoc-protected 4-aminopiperidine derivatives is a critical step in the synthesis of these molecules. This document provides detailed application notes and a robust protocol for the solution-phase Fmoc deprotection of 4-aminopiperidine derivatives.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is a two-step process initiated by a base, such as piperidine:
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.
-
β-Elimination: This abstraction triggers a β-elimination reaction, leading to the formation of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine and carbon dioxide.
-
DBF Scavenging: Excess piperidine in the reaction mixture traps the DBF to form a stable adduct, preventing side reactions.
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by factors such as the base concentration, solvent, temperature, and reaction time. While specific kinetic data for 4-aminopiperidine derivatives is not extensively published, the following table summarizes typical conditions and expected outcomes for the solution-phase deprotection of Fmoc-protected amines based on literature for standard amino acids. These conditions serve as an excellent starting point for optimization.[1]
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and generally effective concentration for rapid deprotection.[1] |
| 10% (v/v) in DMF | High | May require longer reaction times. Can be used to minimize potential base-related side reactions.[1] | |
| Reaction Time | 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[1] |
| 1 - 2 hours | >98% | Extended time can ensure completeness, especially if steric hindrance is a factor.[1] | |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient. |
| Solvent | N,N-Dimethylformamide (DMF) | High | Excellent solvent for both the substrate and reagents. |
| Dichloromethane (DCM) | Variable | Can also be used, sometimes preferred for easier work-up.[2] |
Experimental Protocols
This section details a standard protocol for the solution-phase Fmoc deprotection of a 4-aminopiperidine derivative.
Materials and Reagents
-
Fmoc-protected 4-aminopiperidine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp (254 nm)
-
Ninhydrin stain solution
-
Separatory funnel
-
Rotary evaporator
Deprotection Procedure
Caption: Experimental workflow for solution-phase Fmoc deprotection.
-
Reaction Setup: In a round-bottom flask, dissolve the Fmoc-protected 4-aminopiperidine derivative in anhydrous DMF to a concentration of approximately 0.1 M.
-
Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the substrate solution in DMF, add 2 mL of piperidine.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).
-
Take a small aliquot of the reaction mixture at different time points (e.g., 15, 30, 60 minutes).
-
Spot the aliquot on a TLC plate alongside a spot of the starting material.
-
Elute the TLC plate with a suitable solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine).
-
The disappearance of the UV-active starting material spot and the appearance of a new, more polar spot (which can be visualized with ninhydrin stain) indicates the progress of the reaction. The reaction is complete when the starting material spot is no longer visible under UV light.
-
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.
-
Dissolve the residue in DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove residual piperidine. Note: The hydrochloride salt of the deprotected 4-aminopiperidine derivative may have some solubility in the aqueous layer. Careful monitoring of the layers is advised.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
HPLC Monitoring Protocol
For more precise monitoring and quantitative analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group) and 214 nm.
-
Procedure: At various time points, take a small aliquot of the reaction mixture, quench it by diluting in a solution of 50:50 acetonitrile/water with 0.1% TFA, and inject it into the HPLC system. The disappearance of the starting material peak and the appearance of a new, more polar product peak will indicate the reaction's progress.
Logical Relationship of Key Steps
Caption: Logical flow of the Fmoc deprotection process.
Discussion and Troubleshooting
-
Solubility: 4-Aminopiperidine derivatives and their salts can have varying solubilities. The hydrochloride salt of the product may have some aqueous solubility, which could lead to lower yields during the acidic wash. If this is a concern, a careful back-extraction of the aqueous layers with an organic solvent might be necessary, or an alternative work-up procedure that avoids acidic washes could be explored.
-
Side Reactions: While Fmoc deprotection is generally a clean reaction, potential side reactions can occur. Diketopiperazine formation is a known side reaction in peptide synthesis, particularly at the dipeptide stage, but is less of a concern for single amino-piperidine derivatives.
-
Incomplete Deprotection: If monitoring indicates an incomplete reaction, extending the reaction time or using a fresh solution of piperidine in DMF is recommended.
-
Alternative Bases: In cases where the substrate is sensitive to piperidine, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in lower concentrations (e.g., 2-5% v/v). However, DBU is a non-nucleophilic base and will not scavenge the DBF byproduct, which may necessitate the addition of a scavenging agent.
Conclusion
The Fmoc deprotection of 4-aminopiperidine derivatives is a straightforward and high-yielding transformation when conducted under the appropriate conditions. The provided protocol, based on the well-established use of 20% piperidine in DMF, serves as a reliable starting point for researchers. Careful monitoring of the reaction by TLC or HPLC is crucial to ensure complete conversion and to inform any necessary optimization of reaction time. The work-up procedure should be performed diligently to ensure the removal of byproducts and reagents, yielding the desired deprotected 4-aminopiperidine derivative in high purity, ready for subsequent synthetic transformations.
References
Application Notes and Protocols for the Coupling of 4-(Fmoc-amino)piperidine Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Fmoc-amino)piperidine hydrochloride is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a conformationally constrained piperidine moiety into peptide sequences. The incorporation of such non-natural amino acid analogs is a key strategy in drug discovery and development to enhance peptide stability, receptor affinity, and bioavailability.[1] The piperidine scaffold can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.
These application notes provide a comprehensive guide to the coupling conditions for this compound, including detailed experimental protocols, a comparison of common coupling reagents, and troubleshooting advice for this potentially sterically hindered building block.
Core Concepts in Coupling this compound
The successful incorporation of this compound into a growing peptide chain relies on the principles of Fmoc-based solid-phase peptide synthesis. The process involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, followed by the coupling of the incoming this compound.
Due to the secondary amine nature and potential steric hindrance of the piperidine ring, the choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions. While standard coupling conditions may be sufficient in some cases, more potent activating reagents are often recommended to overcome the challenges associated with coupling sterically demanding amino acids.
Comparative Analysis of Coupling Reagents
The selection of the appropriate coupling reagent is paramount for the successful incorporation of this compound. The following tables summarize the performance of common coupling reagents based on their efficacy with sterically hindered amino acids.
Note: The quantitative data presented in these tables are illustrative and represent typical outcomes for sterically hindered amino acids in Fmoc-SPPS. Optimal conditions should be determined empirically for each specific sequence.
Table 1: Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Typical Reaction Time | Estimated Coupling Efficiency | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | 20 - 60 min | > 99% | Highly reactive, ideal for hindered couplings. | Higher cost, potential for side reactions if not used correctly. |
| HBTU | Aminium/Uronium Salt | 30 - 90 min | 98 - 99% | Efficient and widely used. | Can be less effective than HATU for extremely difficult couplings. |
| PyBOP | Phosphonium Salt | 30 - 90 min | 98 - 99% | High coupling efficiency, avoids guanidinylation side reactions. | By-products can be difficult to remove in solution-phase synthesis. |
| COMU | Aminium/Uronium Salt | 20 - 60 min | > 99% | Highly reactive, similar to HATU, with a safer handling profile. | Limited stability in solution over extended periods. |
| DIC/HOBt | Carbodiimide | 60 - 240 min | 95 - 98% | Cost-effective, low risk of racemization. | Slower reaction rates, may be less effective for hindered couplings. |
Table 2: Recommended Bases and Solvents
| Parameter | Recommended Options | Concentration | Notes |
| Base | N,N-Diisopropylethylamine (DIPEA) | 2 - 4 equivalents | A non-nucleophilic base is crucial to prevent side reactions. |
| 2,4,6-Collidine | 2 - 4 equivalents | A slightly weaker, non-nucleophilic base that can sometimes reduce side reactions. | |
| Solvent | N,N-Dimethylformamide (DMF) | - | High-purity, peptide synthesis grade is essential. |
| N-Methyl-2-pyrrolidone (NMP) | - | Can improve solvation of growing peptide chains and enhance coupling efficiency in some cases. |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis incorporating this compound.
Workflow for SPPS Cycle
Caption: General workflow for a single coupling cycle in SPPS.
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.
-
Final Deprotection: Drain the piperidine solution and add a fresh solution of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency, especially for sequences where steric hindrance is a concern.
-
Reagent Preparation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin from Protocol 1.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow to colorless beads) indicates complete coupling.
-
If the Kaiser test is positive (blue or purple beads), a second coupling (recoupling) may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Caption: Chemical logic of the coupling reaction.
Protocol 3: Coupling using DIC/HOBt
This protocol offers a more cost-effective alternative, though it may require longer reaction times.
-
Reagent Preparation:
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a Kaiser test.
-
If the coupling is incomplete, consider extending the reaction time or performing a recoupling.
-
After complete coupling, drain the solution and wash the resin with DMF (3-5 times).
-
Troubleshooting Common Issues
-
Incomplete Coupling (Positive Kaiser Test):
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., an additional 1-2 hours).
-
Recouple: Perform a second coupling with a fresh solution of activated this compound.
-
Switch to a Stronger Coupling Reagent: If using DIC/HOBt, consider switching to HATU, HBTU, or COMU for subsequent couplings of this building block.
-
Increase Temperature: For automated synthesizers that allow for temperature control, increasing the temperature to 40-50°C can enhance coupling efficiency.
-
-
Low Yield of Final Peptide:
-
This can be a result of incomplete coupling at one or more steps. Careful monitoring of each coupling is crucial.
-
Ensure the quality and purity of the this compound and all other reagents.
-
Conclusion
The successful incorporation of this compound in solid-phase peptide synthesis is readily achievable with careful selection of coupling conditions. For routine synthesis, DIC/HOBt may be sufficient, but for challenging sequences or to ensure the highest possible efficiency, the use of more potent coupling reagents like HATU or COMU is recommended. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to synthesize novel peptides with unique structural and functional properties. It is always advisable to perform a small-scale test synthesis to optimize the conditions for a specific peptide sequence.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Piperidine-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications. The choice of a linker, which tethers the nascent peptide chain to an insoluble resin, is critical as it dictates the conditions for the final cleavage and the C-terminal functionality of the peptide. Standard Fmoc-based SPPS employs piperidine to remove the temporary N-terminal Fmoc protecting group at each cycle, while the final cleavage from the resin is typically achieved with strong acids like trifluoroacetic acid (TFA).
This document details an alternative strategy utilizing "safety-catch" linkers that are stable to the standard conditions of Fmoc-SPPS, including repeated piperidine treatments, but can be "activated" to become labile to piperidine or other secondary amines for the final cleavage step. This approach allows for the release of peptides under basic conditions, avoiding the use of harsh acids which can be detrimental to sensitive residues or modifications. The primary focus of these notes is on sulfinyl-based linkers that, upon oxidation to the corresponding sulfone, undergo a piperidine-mediated β-elimination to release the peptide.[1][2] This methodology offers an orthogonal cleavage strategy, enhancing the versatility of SPPS for complex peptide synthesis.
Principle of Piperidine-Cleavable Safety-Catch Linkers
The core concept of this strategy is a linker that is inert during peptide chain elongation but can be chemically transformed into a base-labile moiety. The most prominent examples are based on 2-(phenylthio)ethyl ester derivatives.[1]
-
Stable State: The initial peptide-resin linkage, typically an ester bond with a phenylthioethanol derivative, is stable to both acidic (TFA) and basic (piperidine) conditions used during standard Fmoc-SPPS. This stability allows for the sequential addition of amino acids without premature cleavage.[1]
-
Activation Step: After the peptide sequence is complete, the thioether (sulfide) in the linker is selectively oxidized to a sulfone. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting electron-withdrawing sulfone group dramatically increases the acidity of the proton on the β-carbon.[1][2]
-
Cleavage Step: The activated peptide-resin is then treated with a secondary amine, such as piperidine. The base abstracts the now acidic β-proton, initiating a β-elimination reaction that cleaves the ester bond and releases the peptide from the solid support.[1][2]
This multi-step process provides a high degree of control over the synthesis and cleavage, making it a powerful tool for specific applications in drug development and peptide chemistry.
Data Presentation: Linker Performance
The efficiency of the final cleavage step is dependent on the base used and the reaction conditions. The following tables summarize quantitative data for the cleavage of a model peptide from an activated 2-(phenylthio)ethyl (ETB) based safety-catch linker.
Table 1: Cleavage Efficiency of Activated ETB Linker with Various Bases
| Base | Concentration & Solvent | Reaction Time (min) | Peptide Cleavage (%)[1] |
| Piperidine | 10% in DMF | 30 | 96 |
| 4-Methylpiperidine | 10% in DMF | 30 | 93 |
| Morpholine | 60% in DMF | 30 | 47 |
| Diethylamine (DEA) | 100% | 30 | ~100 |
| Diethylamine (DEA) | 50% in DCM | 20 | ~100 |
| Diethylamine (DEA) | 5% in DCM | 30 | 15 |
Data sourced from studies on an Ac-Y(tBu)GGFL peptide sequence attached via an ETB linker.[1]
Visualization of Workflows and Mechanisms
Chemical Structure of an Example Piperidine-Cleavable Linker
References
The Strategic Integration of Fmoc-Piperidine Derivatives in Peptidomimetic Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. A key strategy in peptidomimetic design is the incorporation of conformationally constrained building blocks to enforce a specific bioactive conformation, thereby enhancing receptor affinity, selectivity, and stability. Among these, Fmoc-piperidine derivatives have emerged as versatile scaffolds. Their rigid cyclic structure can induce specific secondary structures, such as β-turns, and serve as a framework for the spatial orientation of pharmacophoric elements. This document provides detailed application notes and experimental protocols for the utilization of Fmoc-piperidine derivatives in the design and synthesis of novel peptidomimetics.
Core Applications of Fmoc-Piperidine Derivatives
The incorporation of Fmoc-piperidine derivatives into peptide sequences offers several strategic advantages in the design of peptidomimetics:
-
Conformational Constraint: The inherent rigidity of the piperidine ring restricts the conformational freedom of the peptide backbone. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity and selectivity.
-
Induction of Secondary Structures: Piperidine scaffolds are particularly adept at mimicking β-turns, which are crucial recognition motifs in many biological processes.
-
Scaffold for Pharmacophore Display: The piperidine ring provides a robust framework to which various functional groups can be appended, allowing for the precise spatial arrangement of pharmacophores to optimize interactions with a target receptor.
-
Improved Pharmacokinetic Properties: The introduction of these non-natural amino acid mimics can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptidomimetic. For instance, the replacement of Lys residues with 4-aminopiperidine-4-carboxylic acid (Api) in antimicrobial peptides has been shown to enhance resistance to digestive enzymes.[1]
A prominent example of an Fmoc-piperidine derivative used in peptidomimetic design is 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid . This building block is particularly valuable for introducing specific structural features into peptide chains and has been instrumental in the synthesis of peptide amides and other modified peptide structures, including kappa opioid receptor agonists.[2]
Data Presentation: Impact on Receptor Affinity
The true measure of a peptidomimetic's success lies in its biological activity. The tables below summarize quantitative data on the binding affinities of various peptidomimetics, highlighting the impact of incorporating piperidine-based structures.
Table 1: Opioid Receptor Binding Affinities of a Tetrahydroquinoline (THQ) Scaffold Peptidomimetic. [3]
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Diastereomer 1 (4R) | MOR | 0.4 ± 0.1 |
| DOR | 17 ± 2 | |
| KOR | 120 ± 10 | |
| Diastereomer 2 (4S) | MOR | 2.5 ± 0.5 |
| DOR | 110 ± 20 | |
| KOR | 850 ± 150 |
MOR: Mu-opioid receptor; DOR: Delta-opioid receptor; KOR: Kappa-opioid receptor. Data illustrates the high affinity and selectivity achievable with a rigid scaffold design.
Table 2: In Vivo Antinociceptive Potency of Piperidine Derivatives. [4]
| Compound | Assay | Route | ED50 (µmol/kg) |
| Compound 34 | Mouse Abdominal Constriction | sc | 0.47 |
| Rat Abdominal Constriction | sc | 0.73 | |
| Spiradoline | Mouse Abdominal Constriction | sc | ~0.5 |
Compound 34 is (2S)-2-[(dimethylamino)methyl]-1-[(5,6,7,8-tetrahydro-5-oxo-2- naphthyl)acetyl]piperidine. Data demonstrates the potent in vivo efficacy of piperidine-containing compounds.
Experimental Protocols
Protocol 1: Synthesis of 1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic Acid[5]
This protocol details the synthesis of a key Fmoc-piperidine building block.
A. 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl)hydantoin)
-
To a stirred solution of 1-Boc-4-piperidone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water, add ammonium carbonate.
-
Heat the mixture to 60 °C for 6 hours.
-
Cool the reaction mixture and filter the resulting precipitate. Wash the solid with water and dry to obtain the hydantoin intermediate.
-
To a solution of the hydantoin in tetrahydrofuran (THF), add di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine (DMAP).
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the protected hydantoin.
B. 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
-
Suspend the protected hydantoin in a mixture of THF and 2.0 M potassium hydroxide solution.
-
Stir the mixture for 4 hours.
-
Pour the reaction into a separatory funnel, wash with diethyl ether, and then acidify the aqueous layer to pH 6 with 1.0 M hydrochloric acid.
-
Collect the resulting white precipitate by filtration and dry under vacuum.
C. 1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic acid
-
In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, dissolve the amino acid from the previous step in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1.0 M hydrochloric acid and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating an Fmoc-Piperidine Derivative
This protocol outlines the manual solid-phase synthesis of a peptide incorporating an Fmoc-piperidine derivative using Fmoc/tBu chemistry.
1. Resin Preparation:
- Place the desired amount of Rink Amide resin in a reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin to remove the Fmoc protecting group.
- Agitate the resin for 3 minutes, then drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times).
3. Coupling of the Fmoc-Piperidine Derivative:
- In a separate vial, dissolve the Fmoc-piperidine carboxylic acid derivative (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in a minimal amount of DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.
4. Chain Elongation:
- Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.
5. Final Cleavage and Deprotection:
- Wash the fully synthesized peptide-resin with dichloromethane (DCM).
- Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice.
- Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Opioid Receptor Radioligand Binding Assay[3][6]
This protocol is for determining the binding affinity of synthesized peptidomimetics to opioid receptors.
1. Membrane Preparation:
- Prepare cell membrane homogenates from cells stably expressing the opioid receptor of interest (e.g., mu, delta, or kappa).
2. Assay Setup:
- In a 96-well plate, add the following to each well:
- Cell membrane suspension (e.g., 20 µg protein/well).
- A radiolabeled ligand with known affinity for the receptor (e.g., [³H]diprenorphine at a concentration near its Kd).
- Varying concentrations of the synthesized peptidomimetic (test compound).
- For determining non-specific binding, a set of wells should contain a high concentration of a known unlabeled ligand.
3. Incubation:
- Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
4. Filtration and Washing:
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
5. Scintillation Counting:
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
6. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
- Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key target for analgesic drug design. The following diagram illustrates the general signaling cascade initiated upon agonist binding to the KOR.[5][6][7][8]
Caption: Simplified Kappa Opioid Receptor Signaling Pathway.
Experimental Workflows
The following diagram outlines the general workflow for the synthesis and evaluation of a peptidomimetic containing an Fmoc-piperidine derivative.
Caption: General Workflow for Peptidomimetic Synthesis and Evaluation.
Logical Relationships
The design of peptidomimetics incorporating Fmoc-piperidine derivatives is a logical process that connects structural modification to improved therapeutic properties.
Caption: Design Rationale for Piperidine-Based Peptidomimetics.
References
- 1. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy Mu Opioid Receptor (MOR) Agonist/Delta Opioid Receptor (DOR) Antagonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing Fmoc-4-aminopiperidine as a Rigid Scaffold in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-aminopiperidine is a versatile building block in modern medicinal chemistry and drug discovery. Its rigid piperidine core serves as an excellent scaffold for introducing conformational constraints into peptides and small molecules, a key strategy for enhancing biological activity, selectivity, and metabolic stability. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the 4-amino position allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, enabling the creation of complex peptidomimetics and other targeted molecules.
These application notes provide a comprehensive overview of the use of Fmoc-4-aminopiperidine as a rigid scaffold, with a focus on its application in the synthesis of constrained peptides and peptidomimetics targeting G-protein coupled receptors (GPCRs), such as the neurokinin-1 (NK1) and CXCR4 receptors. Detailed experimental protocols and representative data are provided to guide researchers in leveraging this valuable synthetic tool.
Core Applications
The incorporation of Fmoc-4-aminopiperidine into a molecule can serve several strategic purposes:
-
Conformational Rigidity: The piperidine ring restricts the rotational freedom of the molecular backbone, helping to lock the molecule into a bioactive conformation. This can lead to increased binding affinity and selectivity for the biological target.
-
Scaffold for Peptidomimetics: The piperidine ring can serve as a non-peptidic scaffold to mimic the spatial arrangement of amino acid side chains, leading to the development of novel peptidomimetics with improved drug-like properties.
-
Introduction of a Basic Center: The piperidine nitrogen introduces a basic center, which can be crucial for interactions with biological targets and can influence the physicochemical properties of the molecule, such as solubility.
-
Platform for Combinatorial Chemistry: The bifunctional nature of Fmoc-4-aminopiperidine makes it an ideal scaffold for the construction of combinatorial libraries for high-throughput screening and drug discovery.
Data Presentation
The following tables summarize representative quantitative data for reactions involving the incorporation and deprotection of Fmoc-protected piperidine moieties in solid-phase synthesis, as well as the biological activity of resulting compounds.
Table 1: Representative Reaction Efficiencies in Solid-Phase Synthesis
| Parameter | Expected Outcome | Notes |
| Fmoc Deprotection Efficiency | >99% | Monitored by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. |
| Coupling Efficiency | >95% | May require extended coupling times or the use of more potent coupling reagents like HATU for sterically hindered couplings. Monitored by the Kaiser test. |
| Crude Peptide Purity | 50 - 80% | Determined by analytical RP-HPLC. Highly dependent on the sequence and coupling efficiency at each step. |
| Purified Peptide Yield | 15 - 40% | After preparative RP-HPLC purification. |
| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry. |
Table 2: Representative Biological Activity of Piperidine-Containing GPCR Antagonists
| Compound Class | Target Receptor | Key Structural Feature | IC50 / Ki (nM) |
| Neurokinin 1 (NK1) Antagonists | NK1 Receptor | Constrained peptide mimics | 1 - 50 |
| CXCR4 Antagonists | CXCR4 Receptor | Peptidomimetics based on d-Arg-Arg-2-Nal motif | 10 - 200 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the use of Fmoc-4-aminopiperidine in solid-phase peptide synthesis.
Protocol 1: Fmoc Deprotection of Piperidine Amino Group
This protocol describes the standard procedure for removing the Fmoc protecting group from the 4-amino position of the piperidine scaffold integrated into a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5 minutes. Mixing can be achieved by gentle shaking, rocking, or bubbling with nitrogen gas.
-
Second Deprotection: Drain the deprotection solution. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The progress of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
Protocol 2: Coupling of an Amino Acid to the Deprotected Piperidine Scaffold
This protocol details the coupling of a standard Fmoc-protected amino acid to the free amino group of the 4-aminopiperidine scaffold on the solid support.
Materials:
-
Deprotected 4-aminopiperidine-functionalized resin
-
Fmoc-protected amino acid
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Pre-activation of Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a more potent coupling reagent like HATU may be used.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 3: Cleavage and Global Deprotection
This protocol describes the final step of cleaving the synthesized molecule from the solid support and removing any remaining side-chain protecting groups.
Materials:
-
Fully synthesized peptide-resin
-
Dichloromethane (DCM)
-
Cleavage cocktail: A common mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). The composition may be adjusted based on the amino acid composition of the peptide.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. The solution may change color, which is normal.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Fmoc-4-aminopiperidine in synthesis.
Caption: Experimental workflow for solid-phase synthesis incorporating Fmoc-4-aminopiperidine.
Caption: Logical relationship between the scaffold and desired biological outcomes.
Caption: Generalized GPCR antagonist signaling pathway.
Application Notes and Protocols: Standard Protocol for Fmoc Group Cleavage with Piperidine in DMF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its stability under acidic conditions and its lability to mild basic conditions, enabling an orthogonal protection strategy crucial for the synthesis of complex peptides.[1] The standard and most widely adopted method for the removal of the Fmoc group involves treatment with a solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF).[1][2] This deprotection step is critical and must be executed efficiently and completely to ensure the synthesis of high-purity, full-length peptides.
These application notes provide a detailed protocol and technical data for the standard conditions of Fmoc group cleavage using piperidine in DMF.
Mechanism of Fmoc Deprotection
The cleavage of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism.[1] The process can be broken down into three key steps:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl ring of the Fmoc group. This results in the formation of a carbanion intermediate.[1]
-
β-Elimination: A subsequent β-elimination reaction occurs, leading to the release of the free N-terminal amine of the peptide and the formation of a highly reactive electrophile, dibenzofulvene (DBF).[1]
-
Scavenging: A second molecule of piperidine acts as a nucleophilic scavenger, reacting with the DBF through a Michael-type addition. This forms a stable and soluble DBF-piperidine adduct, driving the deprotection reaction to completion.[1][3]
Quantitative Data Summary
The efficiency of Fmoc cleavage is influenced by several factors, including the concentration of piperidine, reaction time, and the specific amino acid sequence. The following tables summarize typical conditions and monitoring parameters.
Table 1: Standard Fmoc Deprotection Conditions
| Parameter | Standard Condition | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | A freshly prepared solution is recommended for optimal performance.[2] |
| Solvent | N,N-Dimethylformamide (DMF) | High-purity, peptide synthesis grade should be used.[2] |
| Temperature | Room Temperature | Elevated temperatures are generally not necessary and may increase side reactions.[2] |
| Reaction Time | 2 x (1-10 minutes) | A two-step treatment is standard. The first treatment is often shorter (1-5 min) followed by a longer second treatment (5-15 min).[2][4] |
| Washing Steps | Extensive washing with DMF | Crucial for the complete removal of piperidine and the DBF-piperidine adduct.[2] |
Table 2: UV-Vis Monitoring of Fmoc Deprotection
The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[3]
| Parameter | Value | Reference |
| Wavelength (λmax) | ~301 nm | [2][3][5] |
| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ | [5][6] |
This quantitative analysis can also be used to determine the loading of the first amino acid on the resin.[3]
Experimental Protocol: Manual Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support in a manual synthesis setup.[1]
Materials
-
Fmoc-protected peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Manual SPPS reaction vessel with a sintered glass filter
-
Inert gas (Nitrogen or Argon) for agitation (optional)
Procedure
-
Resin Swelling: If starting with dry resin, swell the peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel.[1][3] Drain the solvent.
-
First Deprotection Treatment:
-
Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture for 3-5 minutes at room temperature.[2] Agitation can be achieved by gentle shaking, rocking, or bubbling with an inert gas.
-
Drain the deprotection solution.
-
-
Second Deprotection Treatment:
-
Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 10-15 minutes at room temperature.[2]
-
Drain the deprotection solution.
-
-
Thorough Washing:
-
Wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[3]
-
Additional washes with IPA and DCM can be performed to prepare the resin for the subsequent coupling step.
-
-
Confirmation of Deprotection (Optional):
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.[1]
-
The deprotected peptidyl-resin is now ready for the next amino acid coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Hindered Amino Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete 9-fluorenylmethoxycarbonyl (Fmoc) deprotection, a critical step in solid-phase peptide synthesis (SPPS), particularly when dealing with sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides that are missing one or more amino acids. These impurities are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Steric Hindrance: Bulky amino acid side chains can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences with repeating hydrophobic residues. This aggregation can make the peptide resin less permeable to solvents and reagents.
-
Suboptimal Reagents or Protocols: Using degraded piperidine solutions, or insufficient reaction times, temperatures, or reagent concentrations can lead to incomplete removal.
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close, hindering reagent penetration.
-
High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between the growing peptide chains, impeding reagent access.
**Q3: Which amino acids are considered "sterically hindered" and are
Technical Support Center: Optimizing Coupling Efficiency of 4-(Fmoc-amino)piperidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling efficiency of 4-(Fmoc-amino)piperidine hydrochloride in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges associated with the coupling of this compound include:
-
Steric Hindrance: The bulky piperidine ring can sterically hinder the coupling reaction, potentially leading to slower reaction rates and incomplete coupling.[1]
-
Salt Form: The compound is supplied as a hydrochloride salt, which means the free amine required for the coupling reaction is protonated. This necessitates a neutralization step before or during the coupling reaction.
-
Solubility: Like other hydrochloride salts, solubility in standard SPPS solvents like DMF might be limited until the free base is formed.
-
Secondary Amine Reactivity: The piperidine ring contains a secondary amine, which is generally less reactive than the primary amines of most amino acids.[2]
Q2: How do I properly handle the hydrochloride salt of this compound before coupling?
A2: The hydrochloride salt must be neutralized to the free amine to enable the coupling reaction. This can be achieved in two ways:
-
Pre-neutralization: The hydrochloride salt can be dissolved in a suitable solvent and treated with a base like diisopropylethylamine (DIPEA) to generate the free amine before adding it to the coupling reaction. However, the free base may have limited stability.
-
In-situ Neutralization: This is the more common and recommended method. An excess of a non-nucleophilic base, typically DIPEA, is added directly to the coupling reaction mixture. The base will neutralize the hydrochloride salt and also facilitate the coupling reaction.
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids and secondary amines, more potent coupling reagents are generally recommended.[1] Uronium/aminium salt-based reagents are typically more effective than carbodiimides alone. The choice of coupling reagent is a critical factor for success.
Q4: Can peptide aggregation be an issue when using this compound?
A4: Yes, peptide aggregation can be a significant issue in SPPS, especially with hydrophobic sequences or as the peptide chain elongates.[1][3] While this compound itself is not excessively hydrophobic, its incorporation can contribute to sequences that are prone to aggregation. Strategies to mitigate aggregation include using solvents known to disrupt secondary structures (e.g., NMP or a mixture of DMF and DMSO), and employing low-load resins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser or Ninhydrin Test) | Incomplete neutralization of the hydrochloride salt. | Increase the equivalents of DIPEA (or another non-nucleophilic base) in the coupling reaction. |
| Steric hindrance from the piperidine ring. | Switch to a more potent coupling reagent (e.g., HATU, HCTU). Perform a double coupling. Increase the coupling reaction time. | |
| Suboptimal activation of the amino acid. | Ensure the use of high-quality, fresh coupling reagents and solvents. | |
| Peptide aggregation on the resin. | Use aggregation-disrupting solvents like NMP or add chaotropic salts. | |
| Poor Solubility of this compound | The hydrochloride salt form is not fully dissolved. | Ensure sufficient solvent and base (DIPEA) are used to form the more soluble free amine in-situ. Gentle warming may aid dissolution, but monitor for potential degradation. |
| Side Product Formation | Racemization during activation. | Use a base with a lower propensity for causing racemization, such as N-methylmorpholine (NMM) or collidine, especially with sensitive amino acids. Minimize the pre-activation time. |
| Guanidinylation of the N-terminus. | This can occur when using an excess of uronium-based coupling reagents like HBTU or HATU. Avoid large excesses of the coupling reagent. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Recommended Use |
| HATU | Uronium Salt | 1 : 0.95 : 2 | Highly recommended for sterically hindered amino acids and secondary amines. Low racemization potential.[1] |
| HCTU | Uronium Salt | 1 : 0.95 : 2 | A very effective and slightly more cost-effective alternative to HATU with similar performance. |
| PyBOP | Phosphonium Salt | 1 : 1 : 2 | A good option for sterically hindered couplings, with a lower risk of guanidinylation side reactions compared to uronium salts. |
| DIC/OxymaPure® | Carbodiimide/Additive | 1 : 1 : 1 (plus base for HCl salt) | A cost-effective option, but may require longer reaction times or double coupling for difficult residues. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (1 x 5 minutes, followed by 1 x 15 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its byproducts.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture to both neutralize the hydrochloride and facilitate the coupling.
-
Vortex the mixture for 1-2 minutes to ensure complete dissolution and pre-activation.
-
Immediately add the activated solution to the deprotected resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test (or a suitable test for secondary amines if applicable) to check for the presence of free amines. A negative result indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) before proceeding to the next Fmoc deprotection step.
Protocol 2: Double Coupling Protocol for Difficult Sequences
-
Follow steps 1-4 of Protocol 1 for the initial coupling.
-
Agitate the reaction mixture for 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 times).
-
Repeat the activation and coupling step (Step 4 of Protocol 1) with a fresh solution of activated this compound.
-
Agitate the reaction for an additional 1-2 hours.
-
Proceed with monitoring and washing as described in Protocol 1 (Steps 6 and 7).
Mandatory Visualization
Caption: Experimental workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
Common side reactions with 4-(Fmoc-amino)piperidine hydrochloride in SPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during the incorporation of 4-(Fmoc-amino)piperidine hydrochloride in Solid-Phase Peptide Synthesis (SPPS). This guide directly addresses specific issues users might encounter during their experiments, offering explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with incorporating this compound in SPPS?
A1: The main challenge arises from the secondary amine within the piperidine ring. Once the Fmoc protecting group is removed from the 4-amino position and the subsequent amino acid is coupled, the piperidine nitrogen becomes a nucleophilic secondary amine within the peptide backbone. This can lead to several side reactions, including intramolecular cyclization, branching, and reactions with reagents used in subsequent synthesis steps.
Q2: I'm observing a significant peak in my HPLC with a mass corresponding to my target peptide plus 84 Da after incorporating 4-(Fmoc-amino)piperidine. What is the likely cause?
A2: This mass increase of +84 Da strongly suggests the formation of a piperidide adduct. This can occur if the piperidine moiety of one peptide chain reacts with an activated carboxyl group of another chain, leading to branching. More commonly, this can be a result of the piperidine used for Fmoc deprotection reacting with sensitive side chains, such as those of Asp or Glu, especially after aspartimide formation.[1][2] While your building block contains a piperidine ring, the piperidine used for deprotection is a more likely culprit for this specific mass addition if seen with other residues. However, intermolecular reaction between your piperidine-containing peptides cannot be entirely ruled out, especially at high resin loadings.
Q3: Can the piperidine nitrogen of the incorporated 4-aminopiperidine residue be acylated during subsequent coupling steps?
A3: Yes, this is a significant risk. The secondary amine of the piperidine ring is nucleophilic and can be acylated by the incoming activated Fmoc-amino acid, leading to a branched peptide. This will result in a peptide that is difficult to purify and characterize.
Q4: Are there specific sequences that are more prone to side reactions when using this compound?
A4: Yes, sequences containing flexible amino acids or those that can readily form cyclic structures are more susceptible. For example, incorporating 4-aminopiperidine next to a Gly residue might increase the likelihood of intramolecular cyclization due to the conformational flexibility of Gly. Additionally, sequences with nearby acidic residues like Asp and Glu could be problematic, as they can catalyze intramolecular reactions.
Troubleshooting Guide
Problem 1: Unexpected Cyclization or Truncation of the Peptide
Symptom:
-
Mass spectrometry reveals a product with a lower mass than the expected full-length peptide, corresponding to a cyclic product or a truncated sequence cleaved from the resin.
-
Reduced yield of the target peptide.
Potential Cause: The deprotected secondary amine of the 4-aminopiperidine residue can act as an intramolecular nucleophile, attacking the ester linkage to the resin and cleaving the peptide. This is analogous to diketopiperazine formation, which is a known side reaction in SPPS, especially with N-terminal secondary amines.[3][4]
Troubleshooting and Prevention Strategies:
-
Protect the Piperidine Nitrogen: The most effective solution is to use a derivative of 4-(Fmoc-amino)piperidine where the piperidine nitrogen is protected with an orthogonal protecting group, such as Boc (tert-butyloxycarbonyl) or Mtt (4-methyltrityl). This will prevent its nucleophilic activity until it is intentionally deprotected.
-
Optimize Coupling of the Next Residue: Couple the amino acid immediately following the 4-aminopiperidine residue as quickly and efficiently as possible. Use a potent coupling reagent like HATU or HBTU to minimize the time the secondary amine is exposed.
-
Use a Sterically Hindered Resin: Employing a more sterically hindered resin, such as 2-chlorotrityl chloride resin, can reduce the accessibility of the resin linkage to the internal nucleophile.[5]
Problem 2: Formation of Branched Peptides
Symptom:
-
Mass spectrometry shows a product with a higher mass than the target peptide, often corresponding to the addition of one or more amino acid residues.
-
Complex HPLC chromatogram with multiple, difficult-to-separate peaks.
Potential Cause: The secondary amine of the piperidine ring can be acylated by the incoming activated Fmoc-amino acid during a subsequent coupling step. This results in the formation of a branched peptide where a second peptide chain is growing off the piperidine nitrogen.
Troubleshooting and Prevention Strategies:
-
Protect the Piperidine Nitrogen: As with intramolecular cyclization, the use of an orthogonal protecting group on the piperidine nitrogen is the most robust solution. A Boc group is commonly used and can be removed during the final TFA cleavage.
-
Use a Less Reactive Coupling Reagent: For the coupling step immediately following the incorporation of 4-aminopiperidine, consider using a less reactive coupling reagent to minimize acylation of the piperidine nitrogen. However, this may lead to incomplete coupling at the intended N-terminus.
-
Stoichiometry Control: Carefully control the stoichiometry of the activated amino acid to minimize excess reagent that could react with the piperidine nitrogen.
Quantitative Data Summary
| Side Reaction | Sequence Dependency | Conditions Favoring Reaction | Reported Occurrence/Yield Loss | Mitigation Strategy Effectiveness |
| Diketopiperazine Formation | High with Pro or Gly at positions 1 or 2. | Base-catalyzed (piperidine deprotection). | Can lead to nearly quantitative loss of dipeptide from the resin.[3][4] | Use of 2-chlorotrityl resin; coupling of a dipeptide unit. |
| Aspartimide Formation | High with Asp-Gly, Asp-Ala, Asp-Ser sequences.[3][6] | Prolonged exposure to base (piperidine). | Can result in significant impurities (e.g., up to 44% in a model peptide).[6] | Addition of 0.1 M HOBt to piperidine; use of hindered Asp protecting groups. |
| Piperidide Formation | Follows aspartimide formation. | Reaction of aspartimide with piperidine. | Can be a major byproduct in sensitive sequences.[2] | Strategies that prevent aspartimide formation will also prevent this. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-4-(Boc-amino)piperidine-1-carboxylic acid
This protocol assumes the use of a Boc-protected piperidine nitrogen to prevent side reactions.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 7 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-4-(Boc-amino)piperidine-1-carboxylic acid (0.3 mmol, 3 eq), HBTU (0.29 mmol, 2.9 eq), and HOBt (0.3 mmol, 3 eq) in DMF.
-
Add DIPEA (0.6 mmol, 6 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 2 hours at room temperature.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Capping (Optional): To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Visualizations
Diagram 1: Potential Side Reactions of 4-Aminopiperidine in SPPS
Caption: Potential reaction pathways for a deprotected 4-aminopiperidine residue in SPPS.
Diagram 2: Troubleshooting Workflow for 4-Aminopiperidine Side Reactions
Caption: Decision tree for troubleshooting side reactions with 4-(Fmoc-amino)piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of 4-(Fmoc-amino)piperidine hydrochloride
Welcome to the technical support center for 4-(Fmoc-amino)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the solubility of this reagent in experimental settings.
Troubleshooting Guide: Solubility Issues
Poor solubility of this compound can impede the progress of solid-phase peptide synthesis (SPPS) and other synthetic protocols. Below is a step-by-step guide to address common solubility challenges.
Issue: this compound does not fully dissolve in the chosen solvent at the desired concentration.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
A1: For applications in solid-phase peptide synthesis, polar aprotic solvents are the most commonly used.[1] These include:
-
N,N-Dimethylformamide (DMF): The most common solvent for Fmoc-SPPS.
-
N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, sometimes offering better solvation for complex sequences.
-
Dichloromethane (DCM): Often used in combination with other solvents.[1]
Q2: I'm still having trouble dissolving the compound in pure DMF. What should I do?
A2: If you encounter solubility issues in a primary solvent, consider the following steps:
-
Sonication: Use an ultrasonic bath to help break down solid aggregates.
-
Gentle Warming: Gently warm the solution to 30-40°C. Avoid excessive heat, as it may cause degradation.
-
Solvent Mixtures: The use of co-solvents can significantly improve solubility. Adding a small amount of Dimethyl Sulfoxide (DMSO) to DMF is a common strategy.[2] A mixture of DMF and DCM may also be effective.
Q3: How does the hydrochloride salt affect the solubility of 4-(Fmoc-amino)piperidine?
A3: The hydrochloride salt is intended to enhance the compound's solubility, particularly in polar solvents. In the context of the aprotic solvents used for peptide coupling, the protonated piperidine nitrogen can increase polarity. However, if solubility remains an issue, in-situ neutralization with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be considered just before the coupling step. This will generate the free amine, which may have different solubility characteristics.
Q4: Can I pre-dissolve the compound and store it as a stock solution?
A4: It is generally recommended to prepare solutions of Fmoc-amino acids fresh before use. Over time, particularly in DMF, some degradation of the Fmoc-amino acid can occur. If a stock solution is necessary, it should be stored at a low temperature (2-8°C) and used as quickly as possible.
Quantitative Data on Solubility
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Moderately Soluble | The most common solvent for Fmoc-SPPS. Solubility can be improved with gentle heating or sonication. |
| N-Methyl-2-pyrrolidone | NMP | Moderately Soluble | A good alternative to DMF with similar solvating properties. |
| Dichloromethane | DCM | Sparingly Soluble | Generally not used as a primary solvent for dissolution but can be used in mixtures. |
| Dimethyl Sulfoxide | DMSO | Highly Soluble | Often used as a co-solvent to enhance the solubility in DMF. |
Experimental Protocols
Protocol for the Dissolution of this compound for a Coupling Reaction in SPPS
This protocol provides a standardized method for dissolving this compound for use in a typical solid-phase peptide synthesis coupling reaction.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Heating block or water bath (optional)
Methodology:
-
Preparation: In a clean, dry reaction vessel, weigh the required amount of this compound for the coupling reaction.
-
Initial Dissolution: Add the calculated volume of DMF to achieve the desired concentration for the coupling reaction.
-
Vortexing: Vigorously vortex the mixture for 1-2 minutes.
-
Troubleshooting (if necessary):
-
If the solid has not fully dissolved, place the vessel in an ultrasonic bath for 10-15 minutes.
-
If solubility is still limited, gently warm the mixture to 30-40°C with continued agitation until the solid dissolves.
-
-
Activation: Once the this compound is fully dissolved, add the coupling reagents (e.g., HBTU) and allow for the pre-activation period specified in your standard SPPS protocol.
-
Neutralization and Coupling: Immediately before adding the activated amino acid solution to the resin, add the required equivalents of DIPEA to neutralize the hydrochloride and facilitate the coupling reaction.
Experimental Workflow Diagram:
Caption: A standard experimental workflow for dissolving and using this compound in SPPS.
References
Technical Support Center: HPLC Purification of Pe-ptides Containing 4-Aminopiperidine Linkers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic peptides incorporating 4-aminopiperidine linkers. The presence of this basic linker introduces specific challenges that require careful method optimization.
Frequently Asked Questions (FAQs)
Q1: Why do my peptide peaks show significant tailing?
A1: Peptides containing a 4-aminopiperidine linker are basic compounds. Peak tailing is a common issue that primarily stems from secondary ionic interactions between the positively charged amine on the linker and exposed, negatively charged silanol groups on the surface of standard silica-based C18 columns.[1][2] To mitigate this, operate at a low mobile phase pH (e.g., pH 2-3 using 0.1% Trifluoroacetic Acid) to protonate the silanol groups, thereby minimizing these unwanted interactions.[1][3] Using modern, highly end-capped columns or columns with alternative chemistries can also significantly reduce tailing.[1][3]
Q2: I'm experiencing low recovery of my peptide. What are the likely causes?
A2: Low recovery can be due to irreversible adsorption of the basic peptide onto the HPLC column or metallic components of the system. To address this, consider passivating the column and system by injecting a sacrificial sample of a similar basic compound before the actual purification run. If problems persist, using columns with a different base material or PEEK-lined hardware can prevent unwanted adsorption.
Q3: How can I improve the separation between my target peptide and closely eluting impurities?
A3: Improving resolution requires optimizing several parameters. Start by running a shallower gradient, which increases the separation time between peaks.[4][5] If co-elution persists, changing the selectivity is necessary. This can be achieved by:
-
Switching the organic modifier: Replacing acetonitrile with methanol or isopropanol can alter the elution profile.[6]
-
Changing the ion-pairing agent: Using a different ion-pairing agent, such as heptafluorobutyric acid (HFBA), can change the retention characteristics of your peptide and impurities.[7]
-
Altering the column chemistry: Switching from a C18 to a phenyl-hexyl or biphenyl column introduces different retention mechanisms (e.g., pi-pi interactions) that can resolve stubborn impurities.[5]
Q4: What is the role of an ion-pairing agent like Trifluoroacetic Acid (TFA)?
A4: Ion-pairing agents are crucial for the successful purification of peptides.[8][9][10] TFA serves two main purposes:
-
Acidification: It lowers the mobile phase pH to around 2, which protonates acidic silanol groups on the silica column, reducing peak tailing.[6]
-
Ion Pairing: The trifluoroacetate anion pairs with the positively charged groups on the peptide (like the 4-aminopiperidine linker and basic amino acid residues). This pairing neutralizes the charge and increases the peptide's overall hydrophobicity, leading to better retention and improved peak shape on a reverse-phase column.[6][11]
Q5: Can I use formic acid (FA) instead of TFA?
A5: Yes, but with considerations. Formic acid is a weaker ion-pairing agent than TFA and is often preferred for LC-MS applications because it causes less ion suppression in the mass spectrometer.[10] However, for preparative purification, the stronger ion-pairing effect of TFA typically results in sharper peaks and better resolution, especially for basic peptides.[6][12] If you must use FA for purification, you may observe broader peaks and require more careful optimization of your gradient.
Troubleshooting Guide
This section addresses specific problems encountered during the HPLC purification of peptides with 4-aminopiperidine linkers.
Problem 1: Poor Peak Shape (Tailing or Broadening)
Poor peak shape compromises resolution and the purity of collected fractions. The primary cause is secondary interactions with the column stationary phase.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak shape.
Data Summary: Effect of Mobile Phase Additive
This table illustrates how the choice of acidic modifier can impact chromatographic performance for a basic peptide.
| Mobile Phase Additive | Typical pH | Peak Asymmetry Factor | Resolution | Key Consideration |
| 0.1% Formic Acid (FA) | ~2.7 | > 1.5 (Tailing likely) | Moderate | MS-compatible, less ion suppression.[10] |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | 1.0 - 1.3 (Ideal) | High | Recommended for purification due to strong ion-pairing.[9][12] |
| 0.1% Heptafluorobutyric Acid (HFBA) | < 2.0 | 1.0 - 1.2 | Very High | Very strong ion-pairing, can alter selectivity but is difficult to remove from the final product.[7] |
Problem 2: Variable Retention Times
Inconsistent retention times can make fraction collection unreliable and indicate system instability.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting variable retention times.
Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol outlines a standard starting point for purifying a crude peptide containing a 4-aminopiperidine linker.
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the crude peptide in a small volume of a solvent it is soluble in, such as water or a low percentage of acetonitrile.[6] Aim for a high concentration to minimize injection volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatography Method:
-
Column: C18 reverse-phase column (e.g., 5 or 10 µm particle size, 100 Å or 300 Å pore size).[10]
-
Flow Rate: Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column; 20 mL/min for a 21.2 mm ID semi-preparative column).
-
Detection: Monitor at 214 nm (for the peptide bond) and 280 nm (for Trp, Tyr residues).[13]
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
-
-
Gradient Elution (Scouting Run):
-
Equilibrate the column with 5% Solvent B for at least 10 column volumes.
-
Inject the sample.
-
Run a linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Follow with a high-organic wash (e.g., 95% B) and re-equilibration at the starting conditions.
-
-
Optimization and Fraction Collection:
-
Based on the scouting run, optimize the gradient to be shallower around the elution time of the target peptide to improve resolution.[4] For example, if the peptide elutes at 40% B, a new gradient might be 25-55% B over 30 minutes.
-
Perform the preparative run and collect fractions corresponding to the target peak.
-
Analyze the purity of each fraction using analytical HPLC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product.[9][14]
-
Protocol 2: LC-MS Analysis for Peak Identification
Use this protocol to identify the mass of your target peptide and any impurities.
-
HPLC Method: Use an analytical scale version of the purification method. It is common to switch the mobile phase additive from TFA to 0.1% Formic Acid to improve MS sensitivity.[10]
-
Mass Spectrometer Settings:
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
Deconvolute the spectra to determine the molecular weight of the parent peptide and any impurities.
-
Compare the observed masses with calculated masses of expected side-products (e.g., deletions, truncations, or incompletely deprotected sequences).[9]
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. biotage.com [biotage.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. agilent.com [agilent.com]
- 11. downstreamcolumn.com [downstreamcolumn.com]
- 12. hplc.eu [hplc.eu]
- 13. protocols.io [protocols.io]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Preventing aspartimide formation during piperidine-mediated Fmoc deprotection
This guide provides in-depth information, troubleshooting advice, and preventative strategies for dealing with aspartimide formation, a common side reaction encountered during piperidine-mediated Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS. It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group. This process is catalyzed by the basic conditions of Fmoc deprotection, typically using piperidine. The resulting five-membered succinimide ring is known as an aspartimide.[1][2][3]
Q2: Why is aspartimide formation a problem?
A2: The formation of an aspartimide intermediate is problematic for several reasons:
-
Byproduct Generation: The unstable aspartimide ring can be opened by nucleophiles like piperidine or residual water.[2][4] This leads to a mixture of undesired products, including the correct α-aspartyl peptide, the rearranged β-aspartyl peptide, and piperidide adducts.[1][2]
-
Racemization: The aspartimide intermediate is chirally unstable and can lead to epimerization, resulting in the formation of D-aspartyl peptides.[5][6]
-
Purification Challenges: Many of these byproducts, particularly the β-aspartyl and D-aspartyl isomers, have the same mass and similar chromatographic properties to the target peptide, making them extremely difficult to separate by HPLC.[3][5][6] This significantly reduces the purity and overall yield of the final product.[2]
Q3: Which peptide sequences are most susceptible to this side reaction?
A3: Aspartimide formation is highly sequence-dependent. The risk is greatest when the aspartic acid residue is followed by an amino acid with a small, sterically unhindered side chain. The most problematic sequences are:
The lack of steric hindrance in residues like glycine allows the peptide backbone the flexibility to adopt the conformation necessary for the nucleophilic attack to occur.[3]
Q4: What factors, besides sequence, influence aspartimide formation?
A4: Several factors can influence the rate and extent of aspartimide formation:
-
Base: Stronger, more nucleophilic bases like piperidine promote the reaction.[1][2] The concentration of the base also plays a role.
-
Temperature: Higher temperatures during synthesis and deprotection significantly accelerate aspartimide formation.[1]
-
Time: Longer exposure to basic deprotection conditions increases the prevalence of the side reaction.[7]
-
Solvent: The polarity of the solvent can have a strong influence, with more polar solvents often leading to more aspartimide formation.[8]
Troubleshooting Guide
Problem: I'm observing unexpected peaks in my HPLC analysis and my mass spectrometry data shows a mass loss of 18 Da from the target peptide.
-
Possible Cause: This is a classic sign of the aspartimide cyclic intermediate. The loss of 18 Da corresponds to the loss of a water molecule during the intramolecular cyclization.
-
Confirmation: Analyze the crude peptide by LC-MS. Look for a peak with a mass of [M-17] (corresponding to the loss of NH3 from Asn) or [M-18] (loss of H2O from Asp). The presence of peaks with the same mass as your target peptide but slightly different retention times could indicate the presence of α/β isomers.
-
Solution: Implement a prevention strategy outlined in the sections below. This may involve modifying your deprotection conditions or using a specialized Aspartate derivative for the synthesis.
Problem: My final peptide purity is low, even after HPLC purification, and mass spectrometry shows the correct mass.
-
Possible Cause: You may have co-eluting α- and β-aspartyl isomers, which are byproducts of the aspartimide ring opening.[6] These isomers often have nearly identical retention times and the same mass, making them difficult to detect and separate from the desired product.[5]
-
Confirmation: This is difficult to confirm without advanced analytical techniques like 2D NMR.[9] If your sequence is known to be prone to aspartimide formation (e.g., contains an Asp-Gly motif), it is highly likely that these isomers are present.
-
Solution: Re-synthesize the peptide using one of the preventative methods described below to minimize the initial formation of the aspartimide intermediate.
Prevention Strategies & Methodologies
Several strategies can be employed to minimize or eliminate aspartimide formation. These can be broadly categorized into modifying deprotection conditions and using specialized amino acid derivatives.
Strategy 1: Modification of Deprotection Conditions
A simple and cost-effective approach is to alter the composition of the Fmoc deprotection solution to reduce its basicity.
A. Using Weaker Bases:
Replacing piperidine with a weaker base can effectively suppress aspartimide formation.
-
Dipropylamine (DPA): DPA is a less basic and less nucleophilic alternative that has been shown to significantly reduce aspartimide formation, especially at elevated temperatures.[10][11]
-
Piperazine: As a weaker base than piperidine, piperazine can also suppress the side reaction. It is often used in combination with a small amount of a stronger, non-nucleophilic base like DBU to maintain efficient deprotection speed.[12]
B. Addition of Acidic Modifiers:
Adding a small amount of a weak acid to the standard piperidine solution can lower the overall basicity, thereby reducing the rate of aspartimide formation.
-
Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to a 20% piperidine/DMF solution has been shown to significantly reduce aspartimide formation.[10]
-
Formic Acid (FA): Adding 1% formic acid to the deprotection solution is another effective method to temper the basicity and minimize the side reaction.[12]
Strategy 2: Specialized Aspartic Acid Derivatives
A. Sterically Hindered Side-Chain Protection:
Using an Asp derivative with a bulky side-chain protecting group sterically hinders the backbone nitrogen from attacking the side-chain carbonyl.[2] This is a very effective prevention method.
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (OMpe) ester is bulkier than the standard tert-butyl (OtBu) group and offers significantly better protection against aspartimide formation.[2][13]
-
Fmoc-Asp(OEpe)-OH: The 3-ethyl-3-pentyl (Epe) ester provides even greater steric hindrance.[14]
-
Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl (Bno) ester is a highly effective protecting group that can reduce aspartimide formation to nearly undetectable levels even in challenging sequences.[5][14]
B. Backbone Protection:
This strategy involves temporarily protecting the amide nitrogen of the amino acid following the Asp residue. This physically prevents the nitrogen from acting as a nucleophile, completely eliminating the possibility of aspartimide formation.[8][9]
-
Dipeptide Building Blocks: The most common approach is to use a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where the glycine nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) group.[8][15][16] This Dmb group is cleaved during the final TFA cleavage step.
Data Presentation: Comparison of Prevention Strategies
The following tables summarize quantitative data on the effectiveness of various prevention methods on the model peptide VKDGYI, which is highly prone to aspartimide formation.
Table 1: Effect of Deprotection Reagent on Aspartimide Formation (Data from synthesis at 60°C)
| Deprotection Reagent (in DMF) | Desired Peptide Purity (%) | Aspartimide Byproduct (%) |
| 20% Piperidine (PPR) | 78% | 17% |
| 2% DBU | 52% | 25% |
| 25% Dipropylamine (DPA) | 88% | 5% |
| 20% PPR + 0.5M Oxyma | 91% | 4% |
| Source: Adapted from data presented in ACS Omega, 2023.[10] |
Table 2: Effect of Asp Side-Chain Protecting Group on Byproduct Formation (Data from extended treatment with 20% Piperidine/DMF for 200 min)
| Asp Protecting Group (in VKDGYI sequence) | Target Peptide (%) | Aspartimide (%) | D-Asp Isomer (%) |
| OtBu (tert-Butyl) | 41.2 | 44.1 | 24.1 |
| OMpe (3-methyl-3-pentyl) | 73.1 | 18.2 | 12.3 |
| OBno (5-n-butyl-5-nonyl) | 90.3 | 9.7 | 1.8 |
| Source: Adapted from data presented by Merck & Cie.[5][14] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (for comparison)
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[17]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[18] Agitate the mixture at room temperature for 5 minutes.[19]
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[17] The resin is now ready for the next coupling step.
Protocol 2: Modified Deprotection with Dipropylamine (DPA)
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection Solution: Prepare a deprotection solution of 25% (v/v) Dipropylamine (DPA) in DMF.[20]
-
First Deprotection: Add the DPA solution to the resin. Agitate at the desired synthesis temperature (e.g., 60°C) for 1-2 minutes.[10]
-
Solution Removal: Drain the DPA solution.
-
Second Deprotection: Add a fresh portion of the DPA solution and agitate for 4-5 minutes.[10]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for coupling.
Protocol 3: Coupling a Backbone-Protected Dipeptide
This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a standard deprotection protocol (e.g., Protocol 1) and the resin has been thoroughly washed.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[15]
-
Activation: Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[15]
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.[15] Note that coupling onto the Dmb-protected secondary amine is sterically hindered and requires a longer reaction time than standard couplings.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[15]
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow/clear beads) indicates a successful coupling. The synthesis can now proceed with the deprotection of the dipeptide's Fmoc group.
Visual Guides
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent byproduct generation.
Caption: Troubleshooting workflow for identifying and addressing aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Asp(OMpe)-OH [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. redalyc.org [redalyc.org]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis [gdb.unibe.ch]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. advancedchemtech.com [advancedchemtech.com]
- 14. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptides with Piperidine-Based Linkers
Welcome to the technical support center for challenges encountered during the synthesis of peptides, with a focus on issues related to the use of piperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of piperidine in solid-phase peptide synthesis (SPPS)?
A1: Piperidine is a secondary amine and a strong organic base commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its main function is to remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1] This deprotection step is crucial for the subsequent coupling of the next amino acid in the sequence.[1]
Q2: What are the most common side reactions associated with piperidine use in SPPS?
A2: Several side reactions can occur during piperidine-mediated Fmoc deprotection, potentially impacting the purity and yield of the final peptide. The most common include:
-
Aspartimide Formation: This is a significant base-catalyzed side reaction, particularly at Asp-Gly or Asp-Ser sequences, leading to a mixture of byproducts.[1][3] Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[3]
-
Diketopiperazine Formation: This cyclization reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids, leading to premature cleavage of the dipeptide from the resin.[3][4]
-
3-(1-Piperidinyl)alanine Formation: This can occur with peptides containing a C-terminal cysteine, where base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine residue that then reacts with piperidine.[3]
-
Aza-Michael Addition to Maleimides: If a linker contains a maleimide group, piperidine can react with it, preventing its intended conjugation.[1]
Q3: Can piperidine be replaced with other bases for Fmoc deprotection?
A3: Yes, several alternatives to piperidine are available and can be used to minimize certain side reactions. These include:
-
4-Methylpiperidine (4MP): Shows similar efficiency to piperidine in Fmoc removal and does not significantly affect synthesis yield.[5]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that removes the Fmoc group much faster than piperidine. It is often used with a scavenger like piperidine to react with the fulvene byproduct.[6] However, DBU can catalyze aspartimide formation.[6]
-
Piperazine (PZ): Can be used as an alternative deprotection reagent.[2]
-
3-(Diethylamino)propylamine (DEAPA): Identified as a viable and more sustainable alternative to piperidine for Fmoc removal.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Peptide Yield and Purity
Symptom: The final yield of the purified peptide is significantly lower than expected, and HPLC analysis shows multiple impurity peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Fmoc Deprotection | Extend the piperidine treatment time or perform a second deprotection step.[8] Consider switching to a stronger deprotection agent like DBU for difficult sequences, but be mindful of potential side reactions.[6] |
| Peptide Aggregation | Use specialized resins with low loading or polyethylene glycol (PEG) linkers to improve solvation.[9] Incorporate pseudoproline dipeptides to disrupt secondary structures.[9][10] Perform the synthesis at a higher temperature or add chaotropic agents like LiCl.[9] |
| Side Reactions | For aspartimide formation, add HOBt to the piperidine solution.[3] To prevent diketopiperazine formation, use 2-chlorotrityl chloride resin for sequences with N-terminal proline.[3] |
| Premature Cleavage | Ensure the linker is stable to the repeated piperidine treatments. For acid-labile linkers, prolonged exposure to the basic conditions can cause premature cleavage.[1] |
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Unexpected Mass Increase in Peptides with Maleimide Linkers
Symptom: HPLC-MS analysis of a peptide conjugated to a maleimide-containing linker shows a mass increase of 85.15 Da, and the peptide fails to conjugate to thiol-containing molecules.
Cause: Aza-Michael addition of piperidine to the double bond of the maleimide ring.[1] This reaction forms a stable piperidine-succinimide adduct, rendering the maleimide inactive for its intended thiol conjugation.[1]
Solution: Modify the synthesis strategy to introduce the maleimide-containing linker after the final piperidine deprotection step. The fully synthesized and deprotected peptide should be cleaved from the resin and purified before reacting it with the activated maleimide linker in solution.[1]
Workflow to Prevent Piperidine-Maleimide Side Reaction:
Caption: Workflow to avoid piperidine-maleimide side reactions.
Quantitative Data Summary
The following table summarizes representative data on the impact of different deprotection reagents on peptide synthesis yield and purity. Note that specific results can be highly dependent on the peptide sequence.
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Reference |
| 20% Piperidine in DMF | RRWQWRMKKLG | 71 | ~80 | [5] |
| 20% 4-Methylpiperidine in DMF | RRWQWRMKKLG | 70 | ~80 | [5] |
| Piperidine | NBC1951 | ~60 | ~75 | [2] |
| 4-Methylpiperidine | NBC1951 | ~55 | ~70 | [2] |
| Piperazine | NBC1951 | ~58 | ~72 | [2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[8]
-
First Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes at room temperature.[8]
-
Drain: Drain the piperidine solution.
-
Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[8]
-
Washing: Drain the solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the next coupling step.
Protocol 2: Amino Acid Coupling
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.[8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.[8]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[8]
Protocol 3: Peptide Cleavage from Resin
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) for peptides with sensitive residues.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per 0.5 g of resin) and gently agitate at room temperature for 2-3 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. peptide.com [peptide.com]
- 7. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimizing Piperidine Concentration for Efficient Fmoc Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing piperidine concentration for Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of piperidine for Fmoc removal and why is it used?
A1: The standard and most widely used condition for Fmoc group removal is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] This concentration is favored because it provides a sufficiently basic environment to ensure rapid and complete deprotection, typically within minutes, for a wide range of peptide sequences.[2] Efficient removal is critical to prevent the formation of deletion sequences in the final peptide product.[3]
Q2: How does the Fmoc deprotection reaction work?
A2: The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[4] Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene ring. This induces an elimination reaction that releases the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a nucleophile to trap the reactive DBF, forming a stable DBF-piperidine adduct that is washed away.[5]
Q3: Can I use a lower concentration of piperidine?
A3: While 20% is standard, lower concentrations can be used, but this will increase the required reaction time. For example, studies have shown that 5% piperidine in DMF can achieve over 99% deprotection, but may require longer reaction times compared to a 20% solution.[2] Concentrations below 5% are generally not recommended as they often result in incomplete deprotection.[2][6] Using lower concentrations might be considered to mitigate certain side reactions, but it requires careful optimization and monitoring.[7]
Q4: What are the consequences of incomplete Fmoc deprotection?
A4: Incomplete Fmoc removal is a critical failure in SPPS. If the Fmoc group is not fully removed, the N-terminal amine remains blocked, preventing the coupling of the next amino acid. This leads directly to the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide, resulting in significantly lower purity and overall yield of the final product.[3][8]
Q5: How can I monitor the efficiency of Fmoc removal?
A5: There are two common methods for monitoring Fmoc deprotection:
-
UV-Vis Spectrophotometry: This is the most common quantitative method. The DBF-piperidine adduct formed during deprotection has a strong and characteristic UV absorbance around 301 nm.[1][4] By measuring the absorbance of the solution drained from the reactor, one can quantify the amount of Fmoc group removed and ensure the reaction has gone to completion.[4][8]
-
Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines.[1] After the deprotection step and washing, a small sample of resin beads is tested. A positive result (a deep blue color) indicates the presence of free amines, signifying a successful deprotection. A negative result (yellow or colorless) means the Fmoc group is still attached.[1][8]
Troubleshooting Guide
Issue 1: Incomplete Deprotection (Negative or Weak Kaiser Test / Low UV Absorbance)
| Potential Cause | Troubleshooting Strategy |
| Degraded Reagent | Piperidine can degrade over time. Ensure you are using a fresh, high-quality piperidine solution prepared daily.[1] |
| Incorrect Concentration | Verify that the deprotection solution was prepared correctly to the standard 20% (v/v) piperidine in DMF.[1] |
| Insufficient Reaction Time | For "difficult" sequences with steric hindrance or aggregation, the standard time may be insufficient.[1][9] Extend the deprotection time (e.g., to 15-20 minutes) or perform a second deprotection step.[10] |
| Peptide Aggregation | Sequences prone to forming secondary structures (like β-sheets) can block reagent access.[3][9] Consider using stronger deprotection cocktails (e.g., adding 1-2% DBU) or performing the reaction at an elevated temperature (e.g., 40-50°C), though this may increase side reactions.[1] |
| Steric Hindrance | Bulky amino acids (e.g., Arg(Pbf), Trp) can hinder piperidine's access to the adjacent Fmoc group.[1] An extended deprotection time is often necessary. |
| Poor Resin Swelling | Inadequate resin swelling can prevent reagents from reaching the peptide chains.[3] Ensure the resin is fully swelled in DMF for at least 30-60 minutes before starting the synthesis.[2][10] |
Issue 2: Side Reactions Associated with Piperidine Treatment
| Side Reaction | Description & Mitigation |
| Aspartimide Formation | Occurs in sequences containing Asp, especially Asp-Gly or Asp-Ser. The peptide backbone attacks the side-chain ester, forming a cyclic imide.[10] To mitigate, consider using alternative deprotection bases like piperazine or adding agents like 1-hydroxybenzotriazole (HOBt) to the piperidine solution.[2] |
| Diketopiperazine (DKP) Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester, cleaving the dipeptide from the resin. This is common for sequences with Proline at the second position.[10] Using a stronger base like DBU in combination with piperazine can significantly reduce DKP formation.[11][12] |
| Racemization | The basic conditions can cause epimerization, especially for sensitive residues like Cys and His.[10] Minimize exposure to the base by using the shortest effective deprotection time. |
Data Presentation: Piperidine Concentration and Deprotection Efficiency
The following table summarizes the effect of piperidine concentration on the deprotection of Fmoc-Val-OH in a solution phase, which serves as a general guideline for SPPS.
| Piperidine Concentration (v/v in DMF) | Reaction Time (minutes) | Deprotection Completion (%) | Notes |
| 1% | 1 | ~33% | Incomplete deprotection.[2][6] |
| 1% | 3 | ~50% | Still incomplete, not recommended for SPPS.[2][6] |
| 2% | 3 | ~63% | Significant improvement but may not be sufficient.[2][6] |
| 2% | 5 | ~88% | Approaching completion, but may require longer times.[2][6] |
| 5% | 3 | >99% | Generally sufficient for complete deprotection.[2][6] |
| 20% | 1-3 | >99% | Standard concentration ensuring rapid and complete deprotection.[2] |
| Data compiled from studies on Fmoc-Val-OH in solution.[2] |
Alternative Deprotection Reagents
For particularly challenging sequences, alternatives to piperidine may be considered.
| Reagent | Concentration | Notes |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | As effective as piperidine and is not a controlled substance.[1][13] |
| Piperazine | 5-10% (w/v) in DMF/Ethanol | Can reduce side reactions like DKP formation.[7][11] May require ethanol for solubility.[14] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-2% in DMF (often with piperidine or piperazine) | A much stronger, non-nucleophilic base used for very difficult sequences or to accelerate deprotection.[1][11] |
| Pyrrolidine | 20% in DMF | Shows efficient Fmoc removal and DBF scavenging, comparable to piperidine.[15] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Manual SPPS
Objective: To remove the N-terminal Fmoc group from a peptidyl-resin.
Materials:
-
Fmoc-protected peptidyl-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily).
-
Washing Solvent: DMF, peptide synthesis grade.
-
Manual SPPS reaction vessel.
Procedure:
-
Resin Swelling: If starting with dry resin, swell it in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[2]
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring all beads are fully submerged. Agitate the mixture via shaking or nitrogen bubbling for 3 minutes.[4] Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 5-10 minutes.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[10]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.[8]
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis
Objective: To quantify the amount of Fmoc group removed by measuring the absorbance of the DBF-piperidine adduct.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Collected effluent from the deprotection step.
-
Blank Solution: 20% piperidine in DMF.
Procedure:
-
Instrument Setup: Set the spectrophotometer to read absorbance at ~301 nm. Use the blank solution to zero the instrument.[10]
-
Sample Collection: During the deprotection step (Protocol 1, steps 2 & 3), collect all the drained piperidine solution into a single volumetric flask of a known volume.
-
Dilution: Dilute the collected solution to the flask's mark with DMF. This ensures the absorbance reading is within the linear range of the instrument.
-
Measurement: Measure the absorbance (A) of the diluted solution at ~301 nm.
-
Calculation: The amount of Fmoc removed (in moles) can be calculated using the Beer-Lambert law (A = εcl), where ε (extinction coefficient of the DBF-piperidine adduct) is ~7800 L mol⁻¹ cm⁻¹.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(Fmoc-amino)piperidine Hydrochloride in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of 4-(Fmoc-amino)piperidine hydrochloride in solid-phase peptide synthesis (SPPS), particularly concerning its behavior in acidic cleavage cocktails.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in peptide synthesis?
A1: this compound is utilized as a building block in peptide synthesis to introduce a piperidine moiety into the peptide sequence. The piperidine ring can serve as a scaffold, a linker, or a functional component of the final peptide. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino functionality on the piperidine ring, preventing it from reacting during the peptide chain elongation process.
Q2: Is the Fmoc group on this compound stable during the final acidic cleavage step?
A2: Yes, the Fmoc group is exceptionally stable under the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[1][2][3][4] Fmoc-based peptide synthesis relies on an orthogonality principle, where the Nα-Fmoc protecting group is labile to basic conditions (typically piperidine), while the side-chain protecting groups are labile to strong acids like trifluoroacetic acid (TFA).[3][5]
Q3: What are the typical acidic cleavage cocktails used in Fmoc-based solid-phase peptide synthesis?
A3: Acidic cleavage cocktails in Fmoc SPPS are primarily composed of trifluoroacetic acid (TFA) at a high concentration, often 90-95%.[6] To prevent side reactions with sensitive amino acid residues (like Tryptophan, Cysteine, and Methionine) caused by reactive cationic species generated during deprotection, scavengers are added to the TFA.[7] Common cleavage cocktails include:
-
Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)[7]
-
TFA/TIS/Water: TFA/triisopropylsilane/water (95:2.5:2.5)
-
Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2)[8]
Q4: Could the hydrochloride salt on the 4-(Fmoc-amino)piperidine affect its stability or reactivity?
A4: The hydrochloride salt is present to improve the solubility and handling of the building block. During the coupling step in SPPS, a base is used to neutralize the hydrochloride, allowing the free amine to participate in the reaction. The salt form itself does not impact the stability of the Fmoc group in the subsequent acidic cleavage step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected modification of the piperidine ring observed after cleavage. | The Fmoc group is highly unlikely to be cleaved by acid. The modification may be due to reaction with cationic species generated from the cleavage of other side-chain protecting groups. | Ensure the use of an appropriate scavenger cocktail for the specific amino acids in your peptide sequence. For peptides containing Trp, Cys, or Met, a cocktail with scavengers like TIS, EDT, or thioanisole is crucial.[7] |
| Low incorporation efficiency of the 4-(Fmoc-amino)piperidine building block. | Incomplete neutralization of the hydrochloride salt or steric hindrance may lead to poor coupling. | Ensure adequate pre-activation and use of a suitable coupling reagent and base. A longer coupling time or double coupling may be necessary. |
| Presence of a +178 Da adduct on the peptide. | This mass corresponds to the addition of the dibenzofulvene (DBF) byproduct of Fmoc deprotection. This can occur if the piperidine used for deprotection does not efficiently scavenge the DBF. | Ensure fresh, high-quality piperidine is used for the deprotection steps. Thorough washing after deprotection is also critical to remove any residual DBF. |
Stability of the Fmoc Group
The core principle of Fmoc-based SPPS is the orthogonal stability of the protecting groups. The following table summarizes the stability of the Fmoc group under the different chemical conditions encountered during synthesis.
| Synthesis Step | Reagent/Condition | Fmoc Group Stability |
| Nα-Deprotection | 20% Piperidine in DMF | Labile (Intentionally Removed) |
| Amino Acid Coupling | Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIPEA) | Stable |
| Final Cleavage & Side-Chain Deprotection | 95% TFA with scavengers | Stable |
Experimental Protocol: Assessing Fmoc Stability in Acidic Cleavage Cocktail
This protocol provides a general method to confirm the stability of this compound in a standard acidic cleavage cocktail.
1. Materials:
- This compound
- Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
- Dichloromethane (DCM)
- Cold diethyl ether
- HPLC-grade acetonitrile and water with 0.1% TFA
- Mass spectrometer
2. Procedure:
- Dissolve a small amount (e.g., 5 mg) of this compound in the cleavage cocktail (e.g., 1 mL).
- Stir the solution at room temperature for the standard cleavage time (e.g., 2 hours).
- Remove the TFA under a stream of nitrogen.
- Precipitate the product by adding cold diethyl ether.
- Centrifuge to pellet the solid and decant the ether.
- Wash the pellet with cold diethyl ether and dry under vacuum.
- Dissolve the dried product in a suitable solvent (e.g., 50% acetonitrile/water).
- Analyze the sample by mass spectrometry to determine the molecular weight of the product. The expected mass should correspond to the intact, protonated 4-(Fmoc-amino)piperidine.
- Analyze the sample by RP-HPLC to assess purity and compare the retention time with the starting material.
3. Expected Results: The mass spectrum should show a primary peak corresponding to the molecular weight of the intact 4-(Fmoc-amino)piperidine. The HPLC chromatogram should show a major peak with the same retention time as the starting material, indicating no significant degradation or cleavage of the Fmoc group has occurred.
Diagrams
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Validation & Comparative
Navigating Purity: A Comparative Guide to the HPLC Analysis of 4-(Fmoc-amino)piperidine Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates is a cornerstone of robust and reliable research. In the synthesis of peptides and other specialized chemical entities, 4-(Fmoc-amino)piperidine hydrochloride is a valuable building block. Its purity directly impacts the quality and integrity of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound and explores a powerful non-chromatographic alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This publication will delve into a standard reversed-phase HPLC method, a higher-resolution Ultra-Performance Liquid Chromatography (UPLC) alternative, and the orthogonal qNMR approach. Detailed experimental protocols and performance data are provided to assist researchers in selecting the most appropriate analytical strategy for their needs.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination is often a balance between resolution, speed, sensitivity, and the nature of potential impurities. While HPLC is a workhorse in many analytical laboratories, newer technologies and alternative approaches can offer significant advantages. The following table summarizes the key performance characteristics of the methods discussed in this guide.
| Parameter | Method 1: Standard HPLC | Method 2: UPLC Alternative | Alternative Method: qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation using smaller particles for higher efficiency | Quantitative analysis based on the ratio of analyte to an internal standard's NMR signals |
| Typical Run Time | 15-30 minutes | 5-10 minutes | ~10 minutes per sample |
| Resolution | Good | Excellent | Not applicable (structure-based) |
| Sensitivity | High | Very High | Moderate to High |
| Primary Output | Chromatogram (purity by peak area %) | Chromatogram (purity by peak area %) | NMR Spectrum (absolute purity calculation) |
| Key Advantage | Widely available, robust methodology | Faster analysis, superior separation of trace impurities[1][2] | Provides an absolute purity value without a specific reference standard of the analyte[3][4] |
Detailed Experimental Protocols
To ensure reproducibility and provide a clear basis for comparison, detailed experimental protocols for each method are outlined below.
Method 1: Standard HPLC Purity Analysis
This method is a robust, commonly employed approach for the routine purity assessment of Fmoc-protected compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 4.6 x 150 mm)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.05% (v/v) in Water (Mobile Phase A)[5]
-
Trifluoroacetic acid (TFA), 0.05% (v/v) in Acetonitrile (Mobile Phase B)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Method 2: High-Resolution UPLC Analysis
For laboratories requiring higher throughput and enhanced resolution of trace impurities, UPLC offers a significant performance upgrade over traditional HPLC.[6][7]
Instrumentation:
-
UPLC system with a UV detector
-
UPLC C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Reagents:
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Formic acid, 0.1% (v/v) in Water (Mobile Phase A)
-
Formic acid, 0.1% (v/v) in Acetonitrile (Mobile Phase B)
Procedure:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 302 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 15 7 95 8 95 8.1 15 | 10 | 15 |
-
-
Data Analysis: Perform peak integration and calculate purity as described for the standard HPLC method. The higher efficiency of UPLC may reveal small, co-eluting impurities not visible with the standard HPLC method.[1]
Alternative Method: Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific certified reference material of the analyte.[8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
High-purity, certified internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Record the exact masses of both the sample and the internal standard.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved signal from the analyte and a signal from the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.
Caption: Workflow for HPLC/UPLC purity assessment.
Caption: Workflow for qNMR absolute purity determination.
By presenting these distinct yet complementary analytical approaches, this guide aims to equip researchers with the necessary information to make informed decisions for the purity assessment of this compound, ensuring the quality and success of their research and development endeavors.
References
- 1. waters.com [waters.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. redalyc.org [redalyc.org]
- 6. ijrpr.com [ijrpr.com]
- 7. biomedres.us [biomedres.us]
- 8. ethz.ch [ethz.ch]
A Comparative Guide to 4-(Fmoc-amino)piperidine and 4-amino-1-Boc-piperidine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the piperidine scaffold is a cornerstone of many therapeutic agents. The strategic functionalization of this privileged heterocycle often requires the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. Among the most common starting materials for introducing a 4-aminopiperidine moiety are 4-(Fmoc-amino)piperidine and 4-amino-1-Boc-piperidine. The choice between these two reagents is dictated by the overall synthetic strategy, particularly the orthogonality of the protecting groups with other functionalities present in the molecule.
This guide provides an objective comparison of 4-(Fmoc-amino)piperidine and 4-amino-1-Boc-piperidine, focusing on their chemical properties, performance in synthetic protocols, and the strategic implications of their respective protecting groups.
Core Chemical Properties and Strategic Considerations
The fundamental difference between 4-(Fmoc-amino)piperidine and 4-amino-1-Boc-piperidine lies in the nature of their amino-protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. This distinction governs the deprotection conditions and, consequently, the compatibility with other synthetic steps.
| Feature | 4-(Fmoc-amino)piperidine | 4-amino-1-Boc-piperidine |
| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Lability | Base-labile | Acid-labile |
| Common Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic acid (TFA) in DCM |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu) and some hydrogenolysis-labile groups. | Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz, Bn). |
| Primary Application | Solid-phase peptide synthesis (SPPS), synthesis of peptidomimetics. | General organic synthesis, synthesis of small molecule drugs and intermediates.[1][2] |
Performance in a Model Synthetic Transformation: N-Acetylation
To illustrate the practical differences in employing these two building blocks, we present a comparative synthesis of a model compound, N-(1-acetylpiperidin-4-yl)acetamide. This example highlights the distinct deprotection and subsequent functionalization steps required for each starting material.
Logical Workflow Comparison
The following diagram illustrates the divergent synthetic pathways dictated by the choice of protecting group.
Caption: Comparative synthetic workflows for N-(1-acetylpiperidin-4-yl)acetamide.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of N-(1-acetylpiperidin-4-yl)acetamide via the two routes. The data is based on typical yields and purities observed in analogous reactions reported in the literature.
| Step | Parameter | 4-(Fmoc-amino)piperidine Route | 4-amino-1-Boc-piperidine Route |
| Step 1: First Acetylation | Yield | ~95% | ~98% |
| Purity | >98% | >99% | |
| Step 2: Deprotection | Yield | ~99% (crude) | ~99% (as TFA salt) |
| Purity | Not isolated | Not isolated | |
| Step 3: Second Acetylation | Yield | ~90% | ~92% |
| Purity | >97% | >98% | |
| Overall Yield | ~85% | ~90% |
Detailed Experimental Protocols
Protocol 1: Synthesis using 4-(Fmoc-amino)piperidine
Step 1a: Acetylation of the Piperidine Nitrogen
-
Dissolve 4-(Fmoc-amino)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Fmoc-N'-(1-acetyl)-4-aminopiperidine.
Step 1b: Fmoc Deprotection
-
Dissolve the product from Step 1a in a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[][4]
-
Stir the mixture at room temperature for 30 minutes.[4]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
Co-evaporate with toluene to remove residual piperidine. The crude 4-amino-1-acetylpiperidine is used directly in the next step.
Step 1c: Acetylation of the Exocyclic Amine
-
Dissolve the crude product from Step 1b in anhydrous DCM (10 mL/mmol).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work up the reaction as described in Step 1a.
-
Purify the crude product by silica gel chromatography to obtain N-(1-acetylpiperidin-4-yl)acetamide.
Protocol 2: Synthesis using 4-amino-1-Boc-piperidine
Step 2a: Acetylation of the Exocyclic Amine
-
Dissolve 4-amino-1-Boc-piperidine (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-N'-(acetyl)-4-aminopiperidine.
Step 2b: Boc Deprotection
-
Dissolve the product from Step 2a in DCM (10 mL/mmol).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure. The crude product is obtained as a TFA salt and is used directly in the next step.
Step 2c: Acetylation of the Piperidine Nitrogen
-
Dissolve the crude TFA salt from Step 2b in anhydrous DCM (10 mL/mmol).
-
Add triethylamine (3.0 eq) to neutralize the TFA salt and act as a base for the acetylation.
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work up the reaction as described in Step 2a.
-
Purify the crude product by silica gel chromatography to obtain N-(1-acetylpiperidin-4-yl)acetamide.
Orthogonal Deprotection Strategies
The choice between Fmoc and Boc protection is fundamentally a decision about the desired deprotection strategy and its compatibility with other functional groups in the synthetic intermediates.
Caption: Orthogonal deprotection pathways for Fmoc and Boc groups.
Conclusion
Both 4-(Fmoc-amino)piperidine and 4-amino-1-Boc-piperidine are valuable building blocks for the synthesis of complex molecules. The choice between them is not based on the superiority of one over the other in all cases, but rather on strategic considerations of the overall synthetic plan.
-
4-(Fmoc-amino)piperidine is the reagent of choice when orthogonality with acid-labile protecting groups is required, as is common in modern solid-phase peptide synthesis. The mild basic deprotection conditions are a key advantage for sensitive substrates.
-
4-amino-1-Boc-piperidine is a versatile and cost-effective building block for a wide range of applications in medicinal chemistry and general organic synthesis. Its acid-lability makes it ideal for synthetic routes where base-sensitive functionalities need to be preserved.
Researchers and drug development professionals should carefully consider the nature of their target molecule and the other functional groups present when selecting between these two essential synthetic reagents.
References
A Comparative Guide to Fmoc Deprotection: 4-Methylpiperidine vs. Piperidine
In the realm of solid-phase peptide synthesis (SPPS), the choice of deprotection reagent is critical for achieving high purity and yield of the final peptide product. For decades, piperidine has been the gold standard for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains. However, due to its status as a controlled substance and potential to induce side reactions, researchers have sought viable alternatives. Among these, 4-methylpiperidine has emerged as a highly effective and popular substitute. This guide provides a detailed comparison of the efficiency and kinetics of 4-methylpiperidine versus piperidine for Fmoc removal, supported by experimental data.
The removal of the Fmoc group by both piperidine and 4-methylpiperidine proceeds through the same base-catalyzed β-elimination mechanism. This two-step process involves the initial abstraction of the acidic proton at the C9 position of the fluorenyl ring by the secondary amine, followed by a β-elimination that liberates the free amine of the peptide and dibenzofulvene (DBF).[1][2] A second molecule of the amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which drives the reaction to completion.[1][2]
Comparative Performance: Efficiency and Yield
Multiple studies have demonstrated that 4-methylpiperidine is a highly efficient reagent for Fmoc deprotection, with performance comparable to that of piperidine. In a direct comparison, the synthesis of the peptide RRWQWRMKKLG using either 20% piperidine or 20% 4-methylpiperidine in DMF resulted in nearly identical crude product yields and purities.[3] Specifically, the synthesis with 4-methylpiperidine yielded 74 mg (70% yield), while piperidine yielded 75 mg (71% yield).[3] This indicates that replacing piperidine with 4-methylpiperidine does not significantly impact the overall synthesis yield.[3]
Further studies involving the synthesis of four different peptide sequences using microwave-assisted SPPS showed that 4-methylpiperidine, piperidine, and piperazine behaved similarly in terms of yield and purity of the obtained products.[2] These findings underscore the interchangeability of 4-methylpiperidine and piperidine in standard Fmoc deprotection protocols.[2][4]
Table 1: Comparison of Peptide Synthesis Yield and Purity
| Deprotection Reagent | Peptide Sequence | Crude Yield (mg) | Yield (%) | Purity | Reference |
| 20% 4-Methylpiperidine in DMF | RRWQWRMKKLG | 74 | 70 | Similar to Piperidine | [3] |
| 20% Piperidine in DMF | RRWQWRMKKLG | 75 | 71 | Similar to 4-Methylpiperidine | [3] |
Kinetics of Fmoc Removal
The rate of Fmoc deprotection is a crucial factor in SPPS, as incomplete removal can lead to deletion sequences in the final peptide. Kinetic studies have shown that 4-methylpiperidine exhibits deprotection efficiency identical to that of piperidine.[4] In fact, some research suggests that the reaction rates for methylpiperidine derivatives follow the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine, positioning 4-methylpiperidine as a potentially faster deprotecting agent.[3]
The kinetics of Fmoc removal can be monitored by measuring the UV absorbance of the dibenzofulvene-amine adduct, which forms as the deprotection proceeds. Studies have shown a linear relationship between the concentration of the dibenzofulvene-4-methylpiperidine adduct and its absorbance at 302 nm, similar to the adduct formed with piperidine.[3]
While standard protocols often use a 20% solution of the amine in DMF, studies have also explored the use of lower concentrations. For instance, reducing the piperidine concentration to 5% in DMF increases the time required for complete deprotection.[3] Although 4-methylpiperidine has been shown to be as effective as piperidine, it is generally used at the same concentrations (typically 20% v/v in DMF) to ensure complete and rapid Fmoc removal.[3][5]
Table 2: Kinetics of Fmoc Removal in Solution
| Reagent (in DMF) | Concentration (v/v) | Time (min) | Fmoc Removal (%) | Reference |
| Piperidine | 1% | 1 | 5.2 | [6] |
| Piperidine | 1% | 3 | 33.4 | [6] |
| Piperidine | 2% | 1 | 12.9 | [6] |
| Piperidine | 2% | 3 | 63.3 | [6] |
| Piperidine | 2% | 5 | 87.9 | [6] |
| Piperidine | 5% | 3 | >99 | [6] |
| 4-Methylpiperidine | 20% | 1-5 (2 cycles) | Complete | [5] |
| Piperidine | 20% | 1-5 (2 cycles) | Complete | [5] |
Experimental Protocols
Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol is applicable for both piperidine and 4-methylpiperidine.
-
Resin Swelling: The Fmoc-protected peptidyl-resin is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[7]
-
Deprotection: The DMF is drained, and a solution of 20% (v/v) 4-methylpiperidine or piperidine in DMF is added to the resin (approximately 10 mL per gram of resin).[8]
-
Agitation: The mixture is agitated at room temperature. A typical procedure involves two deprotection steps. The first treatment is for 5-10 minutes.[3][7]
-
Draining and Second Treatment: The deprotection solution is drained, and a fresh portion of the 20% amine solution is added for a second treatment of 5-10 minutes to ensure complete removal.[3][7][8]
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove the excess deprotection reagent and the dibenzofulvene adduct.[3][7] Subsequent washes with isopropanol (IPA) and dichloromethane (DCM) may also be performed.[3]
Kinetic Analysis of Fmoc Removal by RP-HPLC
This method can be used to compare the deprotection kinetics of different reagents in solution.
-
Sample Preparation: A stock solution of an Fmoc-protected amino acid (e.g., Fmoc-Val-OH) is prepared in DMF.[3]
-
Reaction Initiation: The Fmoc removal reaction is initiated by adding a solution of 4-methylpiperidine or piperidine in DMF to the amino acid solution to achieve the desired final amine concentration (e.g., 1%, 2%, 5%, or 20%).[3][6]
-
Time Points: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 1, 3, and 5 minutes).[3][6]
-
Quenching: The reaction in each aliquot is stopped by dilution with a suitable solvent, such as an acetonitrile/acid mixture (e.g., Solvent B: acetonitrile in acid medium), which can dissociate the dibenzofulvene-amine adduct.[3]
-
RP-HPLC Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining Fmoc-amino acid and the formed dibenzofulvene.[3][6] The percentage of Fmoc removal is calculated based on the decrease in the area of the Fmoc-amino acid peak and the increase in the dibenzofulvene peak area over time.[6]
Visualizing the Process
Fmoc Deprotection Mechanism
The following diagram illustrates the chemical pathway for Fmoc removal by a secondary amine like 4-methylpiperidine or piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Rigid vs. Flexible Linkers for PROTAC Design: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the design and optimization of Proteolysis-Targeting Chimeras (PROTACs) represent a frontier in targeted therapeutics. A critical, and often decisive, component in the architecture of a PROTAC is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a rigid and a flexible linker profoundly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of rigid versus flexible linkers, supported by experimental data, detailed methodologies for key experiments, and visual representations of underlying principles to inform rational PROTAC design.
The primary function of a PROTAC is to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery—the ubiquitin-proteasome system. The linker is not a mere spacer but a crucial determinant of the ternary complex's stability and the spatial orientation of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2][3]
At a Glance: Flexible vs. Rigid Linkers
The two main categories of PROTAC linkers, flexible and rigid, offer distinct advantages and disadvantages that must be weighed during the design process.
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may incur an entropic penalty upon binding.[4] | Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty. However, a lack of flexibility can hinder complex formation if the geometry is not optimal.[1][4] |
| Physicochemical Properties | PEG linkers can enhance solubility and cell permeability. Alkyl chains are often hydrophobic, which can limit solubility.[4] | Can lead to improved physicochemical and pharmacokinetic properties.[1] |
| Metabolic Stability | Can be more susceptible to metabolism.[5] | Can enhance metabolic stability.[4][6] |
| Synthetic Accessibility | Generally straightforward and easy to modify.[4] | Often more synthetically challenging to prepare.[1] |
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs with systematically varied rigid and flexible linkers within a single study are not always available. The following tables summarize representative data from studies on PARP1 and BTK degraders to illustrate the impact of linker choice on performance.
Table 1: Impact of Linker Type on PARP1 Degradation
This table presents a comparison of PROTACs targeting Poly(ADP-ribose) polymerase 1 (PARP1), highlighting how linker composition affects degradation potency.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HY-168722 (Piperidine-based - Rigid) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 | [7] |
| D6 (Nitrogen Heterocyclic - Rigid) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 | [7] |
| iRucaparib-AP5 (PEG-based - Flexible) | PARP1 | Pomalidomide | 36 | >95 | 22Rv1 | [7] |
| iRucaparib-AP6 (PEG-based - Flexible) | PARP1 | Pomalidomide | 82 | >95 | 22Rv1 | [7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
Table 2: Influence of Linker Rigidification on BTK PROTAC Properties
This table showcases how a linker rigidification strategy can improve the metabolic stability of a Bruton's Tyrosine Kinase (BTK) PROTAC.
| PROTAC ID | Linker Type | BTK Degradation (DC50) | Metabolic Stability (T1/2 in human liver microsomes) | Reference |
| 6e | Flexible | Potent | Poor | [6] |
| 3e | Rigid | Potent | > 145 min | [6] |
Mandatory Visualizations
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTACs.
Caption: Logical relationship between linker properties and PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Signal Detection and Analysis:
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial membrane.
Materials:
-
96-well filter plates with a PVDF membrane
-
96-well acceptor plates
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS)
-
PROTAC compound and control compounds
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating:
-
Add the phospholipid solution to each well of the filter plate and allow the solvent to evaporate, forming an artificial membrane.[1]
-
-
Solution Preparation:
-
Assay Assembly and Incubation:
-
Quantification and Calculation:
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To measure the binding affinity and thermodynamics of binary and ternary complex formation.
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein, E3 ligase, and PROTAC
-
Matched buffer solution
Procedure:
-
Sample Preparation:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.[9]
-
Thoroughly degas all solutions.
-
-
Binary Interaction Analysis:
-
Load the titrant (e.g., PROTAC) into the syringe and the titrand (e.g., target protein) into the sample cell.[9]
-
Perform a series of injections and measure the heat change after each injection.
-
Analyze the data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
-
Ternary Complex Formation and Cooperativity:
-
To measure cooperativity, perform the titration in the presence of the third component. For example, titrate the target protein into a solution containing the PROTAC and the E3 ligase.
-
An increase in binding affinity compared to the binary interaction indicates positive cooperativity.
-
The cooperativity factor (α) can be calculated as the ratio of the binary Kd to the ternary Kd.
-
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability. Flexible linkers, such as PEG and alkyl chains, provide synthetic convenience and conformational adaptability.[1] In contrast, rigid linkers can offer enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths. A systematic approach, guided by robust biophysical and cellular assays, is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Modified Peptides: A Guide to Mass Spectrometry Validation of 4-Aminopiperidine-Containing Peptides
For researchers, scientists, and drug development professionals venturing into the synthesis and analysis of novel peptide therapeutics, the incorporation of non-standard amino acids and structural motifs like 4-aminopiperidine presents both exciting opportunities and significant analytical challenges. This guide provides a comparative overview of mass spectrometry-based validation strategies for peptides containing a 4-aminopiperidine moiety, offering insights into experimental protocols and data interpretation.
The unique structural characteristics of peptides modified with a 4-aminopiperidine group can significantly influence their behavior in a mass spectrometer. Understanding these nuances is critical for accurate molecular weight confirmation, sequence verification, and impurity profiling. This guide will delve into the common mass spectrometry techniques employed, compare their performance for this specific class of peptides, and provide detailed experimental workflows.
The Analytical Challenge: Impact of the 4-Aminopiperidine Moiety
The presence of a 4-aminopiperidine moiety introduces a cyclic, basic, and sterically bulky group into the peptide backbone or as a side-chain modification. These features can lead to:
-
Altered Fragmentation Patterns: The piperidine ring can influence peptide fragmentation during tandem mass spectrometry (MS/MS), potentially leading to atypical fragmentation pathways compared to linear, unmodified peptides. The basic nitrogen within the piperidine ring can also direct fragmentation.
-
Ionization Efficiency: The basic nature of the 4-aminopiperidine can enhance protonation, potentially leading to higher charge states in electrospray ionization (ESI), which can complicate spectral interpretation.
-
Chromatographic Behavior: The modification can alter the hydrophobicity and overall physicochemical properties of the peptide, necessitating optimization of liquid chromatography (LC) conditions for effective separation.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is paramount for the successful validation of 4-aminopiperidine-containing peptides. Below is a comparison of commonly used methods.
| Technique | Principle | Advantages for 4-Aminopiperidine Peptides | Disadvantages for 4-Aminopiperidine Peptides |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates peptides by liquid chromatography before ionization and mass analysis. | Excellent for determining molecular weight and assessing purity. Allows for separation from synthetic impurities.[1][2][3] | Does not provide sequence information on its own. |
| Tandem Mass Spectrometry (LC-MS/MS) | Involves isolation of a precursor ion, fragmentation, and analysis of the fragment ions. | Provides sequence information and localization of the 4-aminopiperidine modification.[4][5] | Fragmentation can be complex and difficult to interpret, especially for cyclic or heavily modified peptides.[6][7] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | Soft ionization technique where the sample is co-crystallized with a matrix and ionized by a laser. | High throughput and good for determining the molecular weight of the intact peptide.[8] | Less amenable to coupling with liquid chromatography for complex mixtures. Fragmentation for sequencing (in TOF/TOF mode) can be challenging. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables unambiguous determination of the elemental composition of the peptide and its fragments, aiding in confident identification.[2][3] | Higher instrument cost. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality, reproducible data.
I. Sample Preparation for Mass Spectrometry Analysis
-
Peptide Synthesis and Purification:
-
Peptides containing a 4-aminopiperidine moiety can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[9][10][11] The 4-aminopiperidine can be incorporated as a modified amino acid or coupled to the peptide post-synthesis.
-
Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Sample Dilution:
-
The purified peptide is dissolved in a solvent compatible with the chosen mass spectrometry technique (e.g., a mixture of water, acetonitrile, and formic acid for ESI-LC-MS).
-
The final concentration is typically in the low micromolar to nanomolar range.
-
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
-
LC System: An ACQUITY UPLC H-Class Bio System or similar.[2]
-
Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point, but should be optimized based on the peptide's retention time.
-
Flow Rate: 0.3 mL/min.
-
MS System: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode from m/z 200 to 2000.
III. Tandem Mass Spectrometry (LC-MS/MS) for Sequence Verification
-
LC Conditions: Same as for LC-MS.
-
MS System: A mass spectrometer capable of fragmentation, such as a Q-TOF, ion trap, or Orbitrap.
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly used. The most intense precursor ions from the full scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Fragmentation Analysis: The resulting MS/MS spectra are analyzed to identify characteristic b- and y-type fragment ions to confirm the amino acid sequence and pinpoint the location of the 4-aminopiperidine moiety.[12] The presence of the piperidine ring may lead to unique fragmentation patterns that need to be carefully interpreted.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps in the validation of 4-aminopiperidine-containing peptides.
Caption: Experimental workflow for the validation of 4-aminopiperidine peptides.
Caption: Logical relationship of analytical techniques for peptide characterization.
Alternative and Complementary Validation Methods
While mass spectrometry is a cornerstone of peptide validation, other techniques can provide valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide and the 4-aminopiperidine moiety. However, it requires larger amounts of sample and is a lower-throughput technique.
-
Amino Acid Analysis (AAA): Quantifies the amino acid composition of the peptide, confirming the presence and ratio of the constituent amino acids.
-
Edman Degradation: A classical method for N-terminal sequencing, though it is less sensitive and slower than MS/MS.
Conclusion
The validation of peptides containing a 4-aminopiperidine moiety by mass spectrometry requires careful consideration of the unique chemical properties imparted by this modification. A multi-faceted approach, combining high-resolution LC-MS for accurate mass determination and LC-MS/MS for sequence verification, is essential for comprehensive characterization. By optimizing experimental protocols and being mindful of the potential for altered fragmentation, researchers can confidently validate the identity, purity, and structure of these novel and promising therapeutic candidates.
References
- 1. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. support.proteinmetrics.com [support.proteinmetrics.com]
- 7. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. uab.edu [uab.edu]
A Head-to-Head Battle: Fmoc vs. Boc Strategies for the Synthesis of Complex Peptides
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a cornerstone of innovation. The choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), is a critical decision that profoundly impacts the yield, purity, and ultimate success of synthesizing complex peptides. This guide provides an objective, data-driven comparison of these two powerhouse methodologies, complete with detailed experimental protocols and workflow visualizations to inform the selection of the optimal strategy for your research needs.
At a Glance: Key Differences Between Fmoc and Boc Strategies
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the temporary protecting group for the α-amino group and the conditions required for its removal. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for deprotection.[1] This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amino Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA |
| Orthogonality | Fully Orthogonal | Partial (Graduated Acid Lability) |
| Typical Yield per Step | >99% | High, but can be affected by aggregation |
| Automation Friendliness | Highly amenable | Less common in modern automated synthesizers |
| Safety Considerations | Avoids highly corrosive HF | Requires specialized apparatus for HF handling |
| Cost of Amino Acids | Can be more expensive | Generally less expensive |
Performance in the Synthesis of Complex Peptides
The synthesis of complex peptides, such as those with hydrophobic sequences or long chains, often magnifies the inherent advantages and disadvantages of each strategy.
Hydrophobic and Aggregation-Prone Peptides
For sequences prone to aggregation, such as transmembrane domains or amyloidogenic peptides, the Boc strategy often demonstrates superior performance. The repetitive acidic treatments in Boc-SPPS protonate the N-terminus of the growing peptide chain, which can disrupt interchain hydrogen bonding and reduce aggregation.[2] This can lead to higher crude purity and overall yield for these "difficult sequences".[][4]
In one reported synthesis of a hydrophobic transmembrane peptide fragment of the rat bradykinin receptor, the Boc-based strategy yielded a product (12% yield with 80% NMP/DMSO as solvent), whereas the Fmoc-based approach failed to produce the desired peptide.[5]
Long Peptides
While both methods can be used for the synthesis of long peptides, the milder deprotection conditions of the Fmoc strategy can be advantageous in preserving the integrity of the peptide chain over numerous cycles.[] However, aggregation can become a significant issue with the Fmoc strategy for longer, hydrophobic sequences.
Peptides with Sensitive Residues
The Fmoc strategy is generally preferred for peptides containing acid-sensitive amino acids, such as tryptophan and methionine, as the basic deprotection conditions prevent common acid-catalyzed side reactions.[] Furthermore, for sequences containing amino acids prone to racemization like histidine and cysteine, the Fmoc strategy, when paired with modern coupling reagents, typically offers better stereoselectivity.[]
Quantitative Comparison: A Case Study
Direct side-by-side quantitative comparisons of the same complex peptide synthesized by both methods are not abundant in the literature. However, data from the synthesis of the challenging amyloid beta (Aβ) 1-42 peptide using Fmoc-SPPS and a model pentapeptide using both strategies provide valuable insights.
Table 1: Synthesis of Amyloid Beta (Aβ) 1-42 via Fmoc-SPPS with Various Modifications [1]
| Strategy | Modifications/Coupling | Crude Yield | Purity |
| Standard Fmoc/tBu SPPS | - | 33% | Not Reported |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides | Disruption of secondary structures | 57% | Not Reported |
| Fmoc SPPS with HCTU coupling, microwave assistance | Enhanced coupling efficiency | 87% | 67% |
**Table 2: Illustrative Synthesis of a Model Pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) **[7]
| Strategy | Crude Peptide Yield | Crude Peptide Purity (by HPLC) |
| Boc-SPPS | ~65% | ~55% |
| Fmoc-SPPS | ~80% | ~75% |
These data suggest that while the Boc strategy can be advantageous for aggregation-prone sequences, optimizations within the Fmoc framework, such as the use of pseudoproline dipeptides or microwave assistance, can significantly improve outcomes. For a straightforward model peptide containing a modified amino acid, the Fmoc strategy demonstrated higher yield and purity.
Experimental Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.
Detailed Experimental Protocols
The following are generalized protocols for the manual synthesis of a complex, hydrophobic peptide. These may require optimization based on the specific sequence.
Protocol 1: Fmoc-SPPS of a Hydrophobic Peptide
This protocol is designed for the synthesis of a 20-amino acid hydrophobic peptide on a 0.1 mmol scale using a manual synthesis vessel.
1. Resin Swelling:
-
Place 200 mg of Rink Amide resin (substitution ~0.5 mmol/g) in a reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 1 hour with gentle agitation.[8]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[9]
-
Agitate for 5 minutes, then drain.[10]
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[10]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq.), HCTU (0.29 mmol, 2.9 eq.), and N,N-diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.) in 2 mL of DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.[11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For hydrophobic residues, a double coupling (repeating the coupling step) may be necessary.
-
Monitor the completion of the reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.[1]
-
Wash the resin with DMF (5 x 5 mL).
4. Repetitive Cycles:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
5. Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/w/v).
-
Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.[9]
Protocol 2: Boc-SPPS of a Hydrophobic Peptide
This protocol is designed for the synthesis of the same 20-amino acid hydrophobic peptide on a 0.1 mmol scale.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell 200 mg of Merrifield resin (substitution ~0.5 mmol/g) in DCM for 1 hour.[12]
-
Couple the first Boc-protected amino acid as its cesium salt to the resin in DMF at 50°C for 12-24 hours.[13]
2. Boc Deprotection:
-
Wash the peptide-resin with DCM (3 x 5 mL).
-
Add 5 mL of 50% TFA in DCM and agitate for 5 minutes.[12]
-
Drain and add a fresh 5 mL of 50% TFA in DCM and agitate for 20 minutes.[12]
-
Wash with DCM (2 x 5 mL) and isopropanol (2 x 5 mL).[12]
3. Neutralization:
-
Add 5 mL of 10% DIEA in DCM and agitate for 2 minutes.[13]
-
Drain and repeat the neutralization step.
-
Wash with DCM (3 x 5 mL).
4. Amino Acid Coupling (in situ neutralization):
-
In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 eq.) and HBTU (0.29 mmol, 2.9 eq.) in 2 mL of DMF.
-
Add this solution to the deprotected (but not yet neutralized) peptide-resin, followed by the addition of DIEA (0.6 mmol, 6 eq.).
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the completion of the reaction with a Kaiser test.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
5. Repetitive Cycles:
-
Repeat steps 2 and 4 for each amino acid in the sequence.
6. Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add 1 mL of anisole as a scavenger.
-
Cool the vessel to -78°C and condense approximately 10 mL of anhydrous HF.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate and collect the crude peptide.[13]
Conclusion: Making the Right Choice
The decision between Fmoc and Boc SPPS is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific challenges presented by the target peptide.
The Fmoc strategy has emerged as the dominant method for routine peptide synthesis due to its milder deprotection conditions, high orthogonality, and amenability to automation.[1] It is particularly well-suited for peptides containing acid-sensitive modifications.
The Boc strategy , while older and requiring more hazardous reagents, remains a powerful and indispensable tool for the synthesis of long and complex peptides, especially those prone to aggregation.[1][14] Its aggressive deprotection conditions can effectively disrupt secondary structures, leading to improved yields and purity for these challenging sequences.
Ultimately, a thorough understanding of the chemical principles of both strategies, combined with the specific characteristics of the target peptide, will guide the researcher to the most effective and efficient synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-Protected Piperidine Building Blocks in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformationally constrained amino acid analogs is a key strategy in modern peptide drug design to enhance proteolytic stability, receptor affinity, and bioavailability.[1] Fmoc-protected piperidine-based amino acids, such as Fmoc-piperidine-4-carboxylic acid, Fmoc-nipecotic acid (piperidine-3-carboxylic acid), and Fmoc-isonipecotic acid (piperidine-4-carboxylic acid), are valuable building blocks for introducing steric hindrance and defined structural motifs into peptides. This guide provides a comparative overview of their performance in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
Performance Comparison of Fmoc-Piperidine Building Blocks
Due to their rigid cyclic structure, Fmoc-protected piperidine amino acids are considered sterically hindered.[2] This can lead to challenges in coupling efficiency compared to standard proteinogenic amino acids. While direct comparative studies are limited, performance can be inferred from studies on other sterically hindered and cyclic β-amino acids.
Key Performance Indicators:
| Building Block | Structure | Key Features & Performance Considerations |
| Fmoc-Piperidine-4-carboxylic acid | (Structure similar to isonipecotic acid) | As a γ-amino acid, it introduces a larger spacer in the peptide backbone. Its symmetrical structure may present fewer stereochemical complexities compared to substituted piperidines. |
| Fmoc-Nipecotic acid | (Piperidine-3-carboxylic acid) | A β-amino acid that can induce specific secondary structures like helices and turns in peptides.[1][3] The coupling of β-amino acids can be challenging due to their steric bulk. |
| Fmoc-Isonipecotic acid | (Piperidine-4-carboxylic acid) | Another γ-amino acid, similar to piperidine-4-carboxylic acid, used to introduce conformational constraints. |
| 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid | A di-substituted piperidine | Offers a scaffold for creating complex peptidomimetics. The quaternary carbon at the 4-position presents significant steric hindrance, often requiring optimized coupling protocols. |
Quantitative Data Summary:
| Coupling Reagent | Relative Reactivity for Hindered Couplings | Expected Coupling Yield (with optimization) | Potential Side Reactions |
| DIC/HOBt | Low to Moderate | 95 - 98% | Slower reaction rates, potential for N-acylurea formation. |
| HBTU/PyBOP | Moderate to High | 98 - 99% | More efficient than carbodiimides. |
| HATU/PyAOP | Very High | >99% | Among the most efficient for hindered residues. |
| COMU | Very High | >99% | Comparable or superior to HATU with a better safety profile. |
Note: The expected coupling yields are indicative and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Given the sterically hindered nature of Fmoc-piperidine building blocks, optimized coupling protocols are often necessary to achieve high coupling efficiencies and minimize side reactions.
Protocol 1: Standard Coupling of Sterically Hindered Fmoc-Piperidine Amino Acids
This protocol is a recommended starting point for the manual solid-phase synthesis of a peptide containing an Fmoc-piperidine building block.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-piperidine amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-piperidine amino acid and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow for a short pre-activation time of 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or gentle heating may be applied, though this should be done with caution to avoid racemization.[4]
-
Washing: Drain the reaction solution from the vessel. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
Protocol 2: Monitoring Coupling Efficiency via UPLC/HPLC Analysis
This protocol allows for the quantitative assessment of coupling efficiency.
Procedure:
-
Sample Collection: After the coupling reaction and subsequent washing, collect a small, known amount of the peptide-resin (e.g., 5-10 mg).
-
Peptide Cleavage: Dry the resin sample under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to remove the resin beads and precipitate the peptide by adding cold diethyl ether.
-
Analysis: Dissolve the precipitated peptide in a suitable solvent and analyze by UPLC/HPLC to determine the ratio of the desired product to any deletion sequences resulting from incomplete coupling.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
DBU as an alternative base for deprotection of sterically hindered Fmoc-amines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in Solid Phase Peptide Synthesis (SPPS). While piperidine has traditionally been the reagent of choice, its efficacy diminishes significantly when dealing with sterically hindered amino acids. This can lead to incomplete deprotection, resulting in deletion sequences and challenging purifications.[1][2] This guide provides a comprehensive comparison of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a powerful alternative base for the efficient deprotection of sterically hindered Fmoc-amines, supported by experimental data and detailed protocols.
Performance Comparison: DBU vs. Alternative Bases
DBU, a strong, non-nucleophilic base, offers significantly faster and more complete Fmoc removal, particularly for challenging sequences.[3][4] Its effectiveness is often enhanced when used in combination with a nucleophilic scavenger like piperidine or piperazine to trap the dibenzofulvene (DBF) byproduct.[3][5]
| Base/Reagent Cocktail | Substrate Type | Deprotection Time | Yield | Purity | Key Considerations |
| 20% Piperidine in DMF | Standard Amino Acids | 2 x 10-20 min | Good | Good | Inefficient for sterically hindered residues; can lead to incomplete deprotection.[1][6] |
| 20% Piperidine in DMF | Sterically Hindered Amino Acids | > 30 min (often incomplete) | Variable/Low | Poor | Often results in deletion sequences due to incomplete Fmoc removal.[1][2] |
| 2% DBU / 2% Piperidine in DMF | Sterically Hindered Amino Acids | 2 x 2-5 min | High | High | Faster deprotection, effective for hindered sequences.[1][6] Caution advised to avoid potential side reactions like racemization.[6] |
| 5% Piperazine / 2% DBU in NMP | Aggregation-Prone Sequences | < 1 min | High | High | Very rapid deprotection, faster kinetics than 20% piperidine.[2][5][7] Reduces deletion products.[5][7] |
| 2% DBU in DMF | Thioamide-Containing Peptides | 3 x 2 min | Increased | Improved | Reduces epimerization compared to piperidine.[8] |
Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below to facilitate their implementation in your research.
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol serves as a baseline for comparison.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring it is fully covered. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6][9]
Protocol 2: DBU/Piperidine-Assisted Fmoc Deprotection for Sterically Hindered Residues
This protocol is highly effective for difficult deprotection steps.
Materials:
-
Fmoc-protected peptide-resin (with sterically hindered N-terminal amino acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF[1][9]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF.
-
First Deprotection: Add the DBU/piperidine deprotection solution to the resin.
-
Agitation: Agitate the mixture for 2-5 minutes at room temperature.[1]
-
Reagent Removal: Drain the solution.
-
Second Deprotection: Repeat steps 3-5 one more time with a fresh portion of the DBU/piperidine solution.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[9]
Protocol 3: Rapid Fmoc Deprotection with Piperazine/DBU for Aggregation-Prone Sequences
This protocol is ideal for sequences prone to aggregation where rapid deprotection is beneficial.
Materials:
-
Fmoc-protected peptide-resin (aggregation-prone sequence)
-
N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Deprotection Solution: 5% (w/v) piperazine and 2% (v/v) DBU in NMP
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Solvent Removal: Drain the NMP.
-
Deprotection: Add the piperazine/DBU deprotection solution to the resin.
-
Agitation: Agitate the mixture for 1 minute at room temperature.
-
Reagent Removal: Drain the solution.
-
Second Deprotection (Optional but Recommended): Repeat steps 3-5 one more time.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in standard and DBU-assisted Fmoc deprotection.
Caption: Standard Fmoc Deprotection Workflow.
Caption: DBU-Assisted Fmoc Deprotection Workflow.
Reaction Mechanism
The deprotection of the Fmoc group by a base proceeds via an E1cB elimination mechanism. The base abstracts the acidic proton on the β-carbon of the fluorenyl group, leading to the formation of a carbanion. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine.
Caption: Fmoc Deprotection Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Assessing the Impact of Piperidine-Based Linkers on Peptide Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of linker moieties into peptide structures is a critical strategy in modern drug design, profoundly influencing their pharmacokinetic and pharmacodynamic properties. Among the diverse array of linkers, those featuring a piperidine scaffold have garnered significant attention. This guide provides an objective comparison of the impact of piperidine-based linkers on the biological activity of peptides, supported by experimental data and detailed methodologies. We will explore how the rigidity and structural constraints imposed by piperidine can modulate a peptide's efficacy, stability, and target interaction.
The Role of Linker Rigidity in Peptide Bioactivity
Linkers in peptide-based therapeutics are not merely spacers; they are integral components that can dictate the overall conformation and, consequently, the biological function of the molecule. The choice between a rigid and a flexible linker is a pivotal decision in the design of novel peptides.
Rigid linkers , such as those containing piperidine, offer conformational constraint. This pre-organization can be advantageous for several reasons:
-
Enhanced Target Binding: By reducing the entropic penalty upon binding, a rigid linker can lead to higher affinity for the target receptor.
-
Improved Metabolic Stability: The constrained structure can protect the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.[1]
-
Defined Spatial Orientation: In complex molecules like peptide-drug conjugates, a rigid linker can ensure an optimal presentation of the cytotoxic payload to the target cell.
In contrast, flexible linkers , often composed of glycine and serine repeats, provide a higher degree of conformational freedom. This can be beneficial in allowing the peptide to adopt various conformations to interact with its target. However, this flexibility can also lead to non-specific binding and increased susceptibility to enzymatic cleavage.[2][3]
Comparative Analysis: Piperidine-Containing Peptides vs. Alternatives
Direct head-to-head comparisons of peptides with and without piperidine-based linkers are emerging in the literature. A notable example involves the modification of antimicrobial peptides (AMPs), where the introduction of a piperidine-containing amino acid has been shown to significantly impact biological activity.
Case Study: Antimicrobial Peptides (AMPs)
A study focused on enhancing the stability and activity of the antimicrobial peptide 17KKV-Aib, a derivative of Magainin 2, by incorporating 4-aminopiperidine-4-carboxylic acid (Api), a cyclized α,α-disubstituted amino acid containing a piperidine ring.[4] This substitution of lysine residues with Api aimed to improve resistance to digestive enzymes while maintaining antimicrobial potency.
Data Presentation
| Peptide ID | Sequence | Linker/Modification Type | MIC against P. aeruginosa (µM)[4] | Hemolytic Activity (HC50 in µM)[4] |
| 1 | GIGKFLKKAKKFGKAFVKILKK-NH2 | None (Parent Peptide) | 4 | >100 |
| 2 | GIG(Api)FL(Api)(Api)A(Api)(Api)FG(Api)AFV(Api)IL(Api)(Api)-NH2 | Piperidine-based (Api) | 4 | 25 |
| 5 | GIGKFLK(Api)AKKFGKAFVKILKK-NH2 | Piperidine-based (Api) | 4 | >100 |
| 6 | GIGKFLKKAK(Api)FGKAFVKILKK-NH2 | Piperidine-based (Api) | 4 | >100 |
| 8 | GIGKFLKKAKKFGKAFV(Api)ILKK-NH2 | Piperidine-based (Api) | 4 | >100 |
MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration.
Key Observations:
-
Antimicrobial Activity: The incorporation of single Api residues (peptides 5, 6, and 8) did not negatively impact the potent antimicrobial activity against Pseudomonas aeruginosa, with all peptides maintaining a Minimum Inhibitory Concentration (MIC) of 4 µM.[4] The fully substituted peptide (peptide 2) also retained this level of activity.[4]
-
Hemolytic Activity: A critical aspect of AMP development is minimizing toxicity to host cells. The parent peptide and the single-Api substituted peptides (5, 6, and 8) exhibited low hemolytic activity (HC50 >100 µM).[4] However, the fully substituted peptide (peptide 2) showed a significant increase in hemolytic activity (HC50 = 25 µM), suggesting that the number and position of piperidine-containing residues are crucial for maintaining selectivity.[4]
-
Enzymatic Stability: The study also demonstrated that the introduction of Api residues enhanced the peptide's resistance to degradation by proteinase K.[4]
This case study highlights that the strategic incorporation of piperidine-containing residues can be a viable approach to enhance peptide stability while preserving potent biological activity. However, it also underscores the importance of careful structure-activity relationship (SAR) studies to optimize the degree of modification and avoid off-target effects.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to assessing the biological activity of novel peptide constructs. Below are detailed methodologies for key assays relevant to the evaluation of peptides with piperidine-based linkers.
Antimicrobial Susceptibility Testing (MIC Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.
Materials:
-
Mueller-Hinton broth (MHB)
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Peptide stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in MHB and adjust the optical density at 600 nm (OD600) to obtain a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serially dilute the peptide stock solution in MHB in a 96-well plate.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include positive (bacteria without peptide) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of a peptide by measuring its ability to lyse red blood cells.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Peptide stock solution
-
Triton X-100 (positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash hRBCs three times with PBS by centrifugation.
-
Resuspend the hRBC pellet in PBS to a final concentration of 4% (v/v).
-
Serially dilute the peptide stock solution in PBS in a 96-well plate.
-
Add the hRBC suspension to each well.
-
Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
Peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action of a peptide therapeutic often involves elucidating its effect on intracellular signaling pathways. Piperidine-containing compounds have been shown to modulate key pathways involved in inflammation and cell survival, such as NF-κB and PI3K/Akt.
Caption: Experimental workflow for assessing piperidine-linked peptides.
Caption: Simplified NF-κB signaling pathway.
Caption: Overview of the PI3K/Akt signaling pathway.
Conclusion
The incorporation of piperidine-based linkers represents a promising strategy for enhancing the therapeutic potential of peptides. The inherent rigidity of the piperidine scaffold can lead to improved metabolic stability and target affinity. However, as demonstrated by the antimicrobial peptide case study, the extent and positioning of such modifications must be carefully optimized to avoid detrimental effects on selectivity and toxicity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the rational design and comprehensive evaluation of novel peptide therapeutics incorporating piperidine-based linkers. Future research focusing on direct comparative studies of various linker types on a wider range of peptide modalities will be crucial for fully elucidating the structure-activity relationships and unlocking the full potential of this versatile chemical scaffold in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(Fmoc-amino)piperidine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 4-(Fmoc-amino)piperidine hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of this compound, emphasizing the importance of adhering to local regulations and institutional protocols.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side shields, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.
In the event of a spill, small quantities should be carefully swept up and placed in a designated, sealed container for disposal. For larger spills, the same procedure applies, but with added precautions to prevent the substance from entering drains or waterways.
Disposal Protocol: A Procedural Workflow
The disposal of this compound must be carried out in compliance with federal, state, and local environmental control regulations. The following steps provide a general guideline, but it is imperative to consult your institution's specific safety data sheet (SDS) and protocols.
-
Waste Identification and Segregation:
-
Clearly label a separate waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper).
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's guidelines.
-
-
Containerization:
-
Use a compatible, leak-proof container for the waste.
-
Ensure the container is tightly sealed to prevent the release of dust or vapors.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Final Disposal:
-
The final disposal method must be in accordance with all applicable regulations. This typically involves transferring the waste to an approved waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will have established procedures with licensed waste management contractors.
-
Key Data Summary
While a specific, detailed safety data sheet for this compound was not uniformly available across all suppliers, the following table summarizes general information for similar piperidine derivatives. Users must refer to the SDS provided by their specific supplier for accurate information.
| Property | Information |
| Appearance | White solid |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 0-8 °C. |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[1] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx) under fire conditions.[1] |
| Spill Response | Sweep up and place in a suitable container for disposal according to local regulations. Do not allow product to enter drains.[1] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4][5] |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
